In the landscape of modern medicinal chemistry, 1-Bromo-2-(bromomethyl)butane (CAS 28148-05-2) serves as a specialized bifunctional electrophile. While often overlooked in favor of linear dihalides, this branched reagent is critical for the conformationally restricted synthesis of 3-substituted cyclobutane rings.
For drug development professionals, this compound offers a strategic pathway to introduce 3-ethylcyclobutane moieties—a structural motif used to modulate lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight. This guide details the physicochemical profile, synthesis logic, and validated application protocols for this essential building block.
Physicochemical Profile & Stability
Understanding the physical nature of CAS 28148-05-2 is prerequisite for high-yield experimentation. It is a dense, alkylating liquid that requires specific handling to prevent hydrolysis or degradation.
Property
Specification
Technical Insight
Appearance
Colorless to pale yellow liquid
Yellowing indicates oxidation or free bromine release.
Boiling Point
~85–90°C @ 15 mmHg (Est.)
High boiling at atm; Vacuum distillation is required for purification.
Density
~1.7 g/mL
Significantly denser than water; forms the bottom layer in aqueous extractions.
Solubility
DCM, THF, Toluene
Immiscible with water. Hydrophobic character aids phase-transfer catalysis.
Reactivity
Bifunctional Electrophile
Susceptible to nucleophilic attack at C1 and C1' positions.
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is photosensitive; amber glassware is mandatory to prevent radical-mediated decomposition [1].
Synthetic Route: The Diol Conversion Strategy
The most robust route to high-purity 1-bromo-2-(bromomethyl)butane is the bromination of 2-ethyl-1,3-propanediol . This pathway minimizes skeletal rearrangement compared to radical bromination of alkanes.
Reaction Mechanism
The transformation utilizes Phosphorus Tribromide (PBr₃) to convert the hydroxyl groups into excellent leaving groups, followed by rapid nucleophilic substitution by bromide ions.
Key Mechanistic Steps:
Activation: The diol oxygen attacks PBr₃, forming a dibromophosphite intermediate.
Substitution (S_N2): Bromide ion attacks the primary carbon, displacing the activated oxygen species. This occurs twice to yield the dibromide.
Visualization of Synthesis
The following diagram illustrates the conversion logic, highlighting the preservation of the branched carbon skeleton.
Figure 1: Synthetic pathway from diol precursor via PBr3 activation.[4][5]
Application Protocol: Construction of 3-Substituted Cyclobutanes
The primary utility of CAS 28148-05-2 in drug discovery is the [3+1] Cycloalkylation of active methylene compounds (e.g., diethyl malonate). This reaction builds a cyclobutane ring, a bioisostere often used to rigidify flexible alkyl chains in lead compounds.
The "Double-Alkylation" Workflow
This protocol describes the synthesis of Diethyl 3-ethylcyclobutane-1,1-dicarboxylate .
Note: The steric bulk of the ethyl group at position 2 may slow the initial attack. Allow to warm to room temperature.
Second Alkylation (Cyclization):
Heat the mixture to reflux (Ethanol) or 60–80°C (DMF).
The second equivalent of base generates the anion on the alkylated intermediate, which performs an intramolecular S_N2 attack to close the ring.
Workup:
Quench with dilute acetic acid.
Extract with diethyl ether. The product is the organic layer.
Purify via vacuum distillation to isolate the cyclobutane ester.
Mechanistic Pathway (Cyclization)
The formation of the four-membered ring is thermodynamically challenging due to ring strain (~26 kcal/mol). The reaction is driven by the irreversibility of the final alkylation step and the "Thorpe-Ingold" effect provided by the ethyl substituent, which slightly compresses the bond angle, favoring ring closure.
Figure 2: Mechanism of [3+1] cycloalkylation using CAS 28148-05-2.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that this compound is a potent alkylating agent .
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(bromomethyl)butane
This document provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of 1-Bromo-2-(bromomethyl)butane. It is intended for an audience of researchers, chemists, and prof...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of 1-Bromo-2-(bromomethyl)butane. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. This guide emphasizes the rationale behind methodological choices, provides validated protocols, and offers a predictive analysis of the compound's spectroscopic signature.
Introduction: Structural Definition and Synthetic Strategy
1-Bromo-2-(bromomethyl)butane, with the chemical formula C₅H₁₀Br₂, is a halogenated alkane featuring two primary bromide groups. Its structure, correctly represented as 2-ethyl-1,3-dibromopropane, positions it as a valuable bifunctional building block for introducing a CH₂(CH(Et))CH₂ moiety in organic synthesis. It is crucial to distinguish this molecule from its isomer, 1,2-dibromopentane, which is sometimes inaccurately listed under the same name in chemical databases[1].
The synthesis of such a specific dibromide requires a regioselective approach. While methods like the direct bromination of alkanes exist, they typically proceed via radical mechanisms that lack the necessary selectivity, leading to a complex mixture of isomers[2]. A more robust and logical strategy involves the conversion of a readily available precursor where the desired carbon skeleton is already established. Therefore, the most reliable synthetic route is the double substitution reaction of the corresponding diol, 2-ethyl-1,3-propanediol. This method allows for the direct and clean conversion of hydroxyl groups to bromides, ensuring high purity of the target compound.
Part 1: Synthesis and Purification
The conversion of diols to dibromides is a cornerstone transformation in organic chemistry. The chosen methodology employs phosphorus tribromide (PBr₃), a highly effective reagent for converting primary and secondary alcohols to their corresponding alkyl bromides with minimal rearrangement.
Causality of Experimental Choices
Reagent Selection : Phosphorus tribromide is preferred over other brominating agents like hydrobromic acid (HBr) for this specific transformation. While HBr can be effective, it often requires higher temperatures and can lead to side reactions, especially with poly-functional molecules[3]. PBr₃ provides a milder and more controlled reaction, typically proceeding at lower temperatures, which minimizes by-product formation.
Solvent and Temperature Control : The reaction is conducted in a non-protic solvent, such as diethyl ether, to prevent reaction with the PBr₃. Maintaining the temperature at 0°C during the addition of PBr₃ is critical. This exergonic reaction can become difficult to control at higher temperatures, potentially leading to the formation of phosphate esters and other impurities.
Stoichiometry : A slight excess of PBr₃ relative to the diol is not typically required, as the stoichiometry of the reaction involves one mole of PBr₃ reacting with three moles of hydroxyl groups. However, using precise stoichiometry (1 mole of diol to 2/3 mole of PBr₃) is key to ensuring full conversion and simplifying purification.
Purification Method : Post-reaction workup is designed to remove unreacted PBr₃ and its hydrolysis by-product, phosphorous acid. A careful aqueous wash, followed by drying and fractional distillation under reduced pressure, is the most effective method for isolating the high-boiling point dibromide in high purity.
Reaction Mechanism: Dibromination of 2-ethyl-1,3-propanediol
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Each hydroxyl group on the diol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This is followed by the displacement of a now excellent leaving group by a bromide ion.
Caption: Sₙ2 mechanism for the conversion of a diol to a dibromide using PBr₃.
Detailed Experimental Protocol
Materials and Equipment:
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (CaCl₂).
Ice bath.
Separatory funnel.
Distillation apparatus.
2-ethyl-1,3-propanediol.
Phosphorus tribromide (PBr₃).
Diethyl ether (anhydrous).
Saturated sodium bicarbonate solution.
Brine (saturated NaCl solution).
Anhydrous magnesium sulfate (MgSO₄).
Procedure:
Reaction Setup : In a 250 mL three-neck flask, dissolve 2-ethyl-1,3-propanediol (10.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Cool the flask in an ice bath to 0°C with gentle stirring.
Reagent Addition : Slowly add phosphorus tribromide (18.0 g, 0.067 mol) dropwise from the addition funnel over a period of 1 hour. Ensure the internal temperature does not exceed 5°C.
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
Reaction Quenching : Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
Drying : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Purification : Purify the crude product by vacuum distillation to yield pure 1-bromo-2-(bromomethyl)butane.
A rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following section details the expected outcomes from standard analytical techniques.
Experimental Workflow for Characterization
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Based on known chemical shift principles and data from analogous bromoalkanes, the following spectra are predicted[4][5][6].
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
δ ~3.50 (d, 4H, J ≈ 5.5 Hz, -CH(C H₂Br)₂): The four protons of the two bromomethyl groups are diastereotopic but may appear as a simple doublet due to free rotation and similar chemical environments. They are coupled to the single methine proton.
δ ~2.10 (m, 1H, -C H(CH₂Br)₂): The methine proton will be a multiplet due to coupling with the four bromomethyl protons and the two methylene protons of the ethyl group. A nonet is theoretically expected.
δ ~1.60 (q, 2H, J ≈ 7.5 Hz, -C H₂CH₃): The methylene protons of the ethyl group will appear as a quartet, coupled to the three methyl protons.
δ ~0.95 (t, 3H, J ≈ 7.5 Hz, -CH₂C H₃): The terminal methyl protons will be a triplet, coupled to the adjacent methylene protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Carbon Atom Assignment
Rationale
~45-50
-C H(CH₂Br)₂
Methine carbon, shifted downfield by two Br atoms.
~35-40
-CH(C H₂Br)₂
Bromomethyl carbons, directly attached to bromine.
~25-30
-C H₂CH₃
Methylene carbon of the ethyl group.
| ~10-15 | -CH₂C H₃ | Methyl carbon, least affected by electronegative atoms. |
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of specific functional groups and provide a unique fingerprint for the molecule[7][8].
Wavenumber (cm⁻¹)
Vibration Mode
Significance
2960-2850
C-H Stretch (sp³)
Confirms the presence of the alkane backbone.
1465
C-H Bend (Methylene)
Characteristic of -CH₂- groups.
1380
C-H Bend (Methyl)
Characteristic of -CH₃ groups.
650-550
C-Br Stretch
Key diagnostic peak confirming the C-Br bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature for bromine-containing compounds is the isotopic distribution of ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio[9][10].
Molecular Ion (M⁺): The spectrum will show a characteristic cluster of peaks for the molecular ion due to the two bromine atoms.
m/z ≈ 228 (¹²C₅¹H₁₀⁷⁹Br₂)
m/z ≈ 230 (¹²C₅¹H₁₀⁷⁹Br¹⁸¹Br) - This will be the most intense peak in the cluster.
m/z ≈ 232 (¹²C₅¹H₁₀⁸¹Br₂)
The relative intensity of these peaks will be approximately 1:2:1.
Major Fragmentation Pathways:
[M - Br]⁺: Loss of a bromine radical (m/z ≈ 149/151). This will be a very common fragmentation.
[M - CH₂Br]⁺: Loss of a bromomethyl radical (m/z ≈ 135/137).
[C₄H₉]⁺: Loss of both bromine atoms and a carbon (m/z = 57), representing the butyl cation fragment.
Part 3: Safety and Handling
1-Bromo-2-(bromomethyl)butane, as a halogenated organic compound, must be handled with appropriate care. While specific toxicology data is not available, data from analogous compounds like 1-bromobutane should be considered[11][12].
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Handling : Handle in a well-ventilated fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames[13][14]. Use proper grounding techniques to prevent static discharge[12].
Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong bases and oxidizing agents.
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This guide outlines a reliable and selective method for the synthesis of 1-bromo-2-(bromomethyl)butane from 2-ethyl-1,3-propanediol. The provided experimental protocol is based on established chemical principles designed for high yield and purity. Furthermore, the detailed predictive analysis of the compound's spectroscopic characteristics (NMR, IR, and MS) provides a robust framework for its unambiguous identification and quality control. Adherence to the described safety protocols is mandatory for the safe handling and storage of this valuable synthetic intermediate.
References
Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). Organic-Chemistry.org. Available at: [Link]
Korovina, N. (2020). Electrophilic addition reactions - vicinal dihalide and halohydrin formation. YouTube. Available at: [Link]
Organic Chemistry Portal. 1,1-Dibromoalkane synthesis by bromination or substitution. Organic-Chemistry.org. Available at: [Link]
ResearchGate. The structure of 1-bromo-2-methylbutane. ResearchGate. Available at: [Link]
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
PubChem. 1-Bromo-2-methylbutane, (+)-. National Center for Biotechnology Information. Available at: [Link]
PubChem. 1-Bromo-2-(bromomethyl)butane. National Center for Biotechnology Information. Available at: [Link]
MDAT. * (2R)-1-Bromo-2-methylbutane | C 5 H 11 Br | MD Topology | NMR*. MDAT. Available at: [Link]
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
Kad, G. L., et al. (2003). Functional Group Transformations of Diols, Cyclic Ethers, and Lactones Using Aqueous Hydrobromic Acid and Phase Transfer Catalyst under Microwave Irradiation. ACS Publications. Available at: [Link]
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]
Pharmaffiliates. CAS No : 28148-05-2 | Product Name : 1-Bromo-2-(bromomethyl) butane. Pharmaffiliates. Available at: [Link]
Chem Talk. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. Available at: [Link]
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
ResearchGate. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. ResearchGate. Available at: [Link]
Carl ROTH. Safety Data Sheet: 1-Bromobutane. Carl ROTH. Available at: [Link]
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]
Techno PharmChem. 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]
OrgoSolver. Using Alkene Reactions in Synthesis (Chapter 3). OrgoSolver. Available at: [Link]
Reddit. Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. Reddit. Available at: [Link]
Doc Brown's Chemistry. infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. Available at: [Link]
SlidePlayer. Chapter 7: Alkenes: Reactions and Synthesis. SlidePlayer. Available at: [Link]
Jubilant Ingrevia. 1-Bromo-2-Butyne Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]
PubChemLite. 1-bromo-2,2-bis(bromomethyl)butane (C6H11Br3). PubChemLite. Available at: [Link]
A Spectroscopic Investigation of 1-Bromo-2-(bromomethyl)butane: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-2-(bromomethyl)butane. In the absence of directly published experimental spectra for this specific compound, this docu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-2-(bromomethyl)butane. In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of organic spectroscopy and draws upon spectral data from structurally analogous brominated alkanes to provide a detailed and predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of halogenated organic molecules.
Introduction to 1-Bromo-2-(bromomethyl)butane
1-Bromo-2-(bromomethyl)butane, with the chemical formula C₅H₁₀Br₂, is a vicinal dibromide. Its structure, featuring two bromine atoms on adjacent carbons, presents unique spectroscopic signatures that are crucial for its identification and characterization. Understanding these spectral features is paramount for its application in synthetic chemistry and drug development, where precise structural confirmation is a prerequisite for further investigation.
Molecular Structure:
Figure 1: Chemical structure of 1-Bromo-2-(bromomethyl)butane.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 1-Bromo-2-(bromomethyl)butane, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.
Predicted Mass Spectrum Data
Feature
Predicted m/z
Interpretation
Molecular Ion (M⁺)
228, 230, 232
Presence of two bromine atoms (⁷⁹Br and ⁸¹Br)
M+2 Peak
230
Ion containing one ⁷⁹Br and one ⁸¹Br atom
M+4 Peak
232
Ion containing two ⁸¹Br atoms
Key Fragments
149, 151
Loss of a bromine radical ([M-Br]⁺)
69
Loss of both bromine atoms ([C₅H₉]⁺)
Experimental Protocol for Mass Spectrometry
Objective: To acquire the electron ionization (EI) mass spectrum of 1-Bromo-2-(bromomethyl)butane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
Methodology:
Sample Preparation: Prepare a dilute solution of 1-Bromo-2-(bromomethyl)butane in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column stationary phase.
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Interpretation of the Mass Spectrum
The most telling feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively)[1]. Consequently, the molecular ion of 1-Bromo-2-(bromomethyl)butane will appear as a trio of peaks at m/z 228, 230, and 232, with a relative intensity ratio of approximately 1:2:1.
Fragmentation of the molecular ion is also expected. The C-Br bond is relatively weak and prone to cleavage. Therefore, a prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) would be observed at m/z 149 and 151 (due to the remaining bromine isotope). Further fragmentation could lead to the loss of the second bromine atom, resulting in a hydrocarbon fragment.
Figure 2: Predicted fragmentation pathway for 1-Bromo-2-(bromomethyl)butane in EI-MS.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
2960-2850
C-H stretching
Alkane (C-H)
1465-1450
C-H bending
Alkane (CH₂)
1380-1370
C-H bending
Alkane (CH₃)
650-550
C-Br stretching
Alkyl bromide (C-Br)
Experimental Protocol for IR Spectroscopy
Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of 1-Bromo-2-(bromomethyl)butane.
Instrumentation: An FTIR spectrometer.
Methodology:
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.
Sample Spectrum: The sample is placed in the spectrometer, and its IR spectrum is recorded.
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The IR spectrum of 1-Bromo-2-(bromomethyl)butane is expected to be relatively simple, dominated by absorptions from the alkyl framework and the carbon-bromine bonds. Strong C-H stretching vibrations will be observed in the 2960-2850 cm⁻¹ region, characteristic of sp³-hybridized carbons[2][3]. C-H bending vibrations for the methylene (CH₂) and methyl (CH₃) groups will appear in the 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively[2][3]. The most diagnostic feature will be the C-Br stretching absorption, which is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹[2][3]. The presence of two C-Br bonds may lead to a broad or split absorption in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 1-Bromo-2-(bromomethyl)butane.
Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~3.5-3.7
Multiplet
4H
-CH₂Br
~1.8-2.0
Multiplet
1H
-CH-
~1.4-1.6
Multiplet
2H
-CH₂-CH₃
~0.9-1.1
Triplet
3H
-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Carbon Type
~40-45
-CH-
~35-40
-CH₂Br
~25-30
-CH₂-
~10-15
-CH₃
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-Bromo-2-(bromomethyl)butane.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired.
Spectrometer Setup: Place the NMR tube in the spectrometer probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed to produce the NMR spectra. The spectra are then phased, baseline-corrected, and referenced (typically to TMS at 0 ppm).
Interpretation of the NMR Spectra
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling. The protons on the carbons bearing the bromine atoms (-CH₂Br) are expected to be the most deshielded and appear furthest downfield, likely as a complex multiplet due to coupling with the adjacent methine proton. The methine proton (-CH-) will also be a multiplet, coupled to the neighboring methylene and bromomethyl protons. The ethyl group will give rise to a multiplet for the methylene protons and a triplet for the terminal methyl group.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The carbons directly attached to the electron-withdrawing bromine atoms will be the most deshielded and appear furthest downfield. The remaining alkyl carbons will appear at higher fields (lower ppm values). The number of distinct peaks will confirm the number of unique carbon environments in the molecule.
Figure 3: Predicted NMR spectral correlations for 1-Bromo-2-(bromomethyl)butane.
Conclusion
The structural elucidation of 1-Bromo-2-(bromomethyl)butane relies on a multi-technique spectroscopic approach. Mass spectrometry will confirm the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern. Infrared spectroscopy will identify the key functional groups, namely the alkyl C-H and the C-Br bonds. Finally, ¹H and ¹³C NMR spectroscopy will provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural assignment. The predictive data and interpretations provided in this guide serve as a robust framework for the analysis of experimentally obtained spectra of 1-Bromo-2-(bromomethyl)butane and related halogenated compounds.
References
PubChem. 1-Bromo-2-(bromomethyl)butane. National Center for Biotechnology Information. [Link]
Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]
Doc Brown's Chemistry. Infrared spectrum of 1-bromo-2-methylpropane. [Link]
Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]
Mass spectrometry fragmentation of 1-Bromo-2-(bromomethyl)butane
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-(bromomethyl)butane Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-(bromomethyl)butane
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-Bromo-2-(bromomethyl)butane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's fragmentation, emphasizing the diagnostic isotopic patterns and the formation of key fragment ions. By examining the interplay between bond energies, carbocation stability, and rearrangement mechanisms, this guide offers a predictive framework for interpreting the mass spectrum of this complex dihalogenated alkane. Methodologies for spectral acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) are also detailed to provide a practical context for experimental analysis.
Molecular Properties and a Defining Isotopic Signature
1-Bromo-2-(bromomethyl)butane (Molecular Formula: C₅H₁₀Br₂) is a branched dihalogenated alkane with a molecular weight of approximately 229.94 g/mol .[1] Its structure presents several potential cleavage sites, making its fragmentation pattern rich with structural information.
The most striking feature in the mass spectrum of any bromine-containing compound is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[2] For a molecule containing two bromine atoms, like 1-Bromo-2-(bromomethyl)butane, this gives rise to a highly characteristic molecular ion cluster of three peaks: M, M+2, and M+4, with an intensity ratio of approximately 1:2:1.[3][4] This pattern is a definitive indicator for the presence of two bromine atoms in the ion.
M peak (m/z 228): Corresponds to the ion containing two ⁷⁹Br isotopes ([C₅H₁₀⁷⁹Br₂]•⁺).
M+2 peak (m/z 230): The most abundant of the cluster, corresponding to the ion with one ⁷⁹Br and one ⁸¹Br isotope ([C₅H₁₀⁷⁹Br⁸¹Br]•⁺).
M+4 peak (m/z 232): Corresponds to the ion containing two ⁸¹Br isotopes ([C₅H₁₀⁸¹Br₂]•⁺).
Any fragment ion that retains both bromine atoms will exhibit this 1:2:1 pattern, while any fragment retaining only one bromine atom will show a simpler 1:1 doublet pattern (at m/z and m/z+2).[4]
Caption: Formation of the characteristic 1:2:1 molecular ion cluster.
Principles of Electron Ionization (EI) Fragmentation
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form an energetically unstable radical cation, known as the molecular ion (M•⁺).[5] This excess energy induces fragmentation, where the molecular ion breaks down into smaller, more stable ions and neutral radicals.[6] The fragmentation process is not random; it is governed by fundamental chemical principles:
Bond Strength: The weakest bonds are most likely to cleave. In alkyl halides, the carbon-halogen bond is significantly weaker than C-C and C-H bonds, making its cleavage a primary fragmentation event.[2][7]
Carbocation Stability: Fragmentation pathways that lead to the formation of more stable carbocations are highly favored. The order of stability is tertiary > secondary > primary.[5][8] For branched alkanes, cleavage at the branch point is a dominant process for this reason.[9]
Primary Fragmentation Pathways
The structure of 1-Bromo-2-(bromomethyl)butane allows for several competing fragmentation pathways. The resulting mass spectrum will be a composite of the ions generated from these processes.
Pathway A: Cleavage of the Carbon-Bromine Bond
The most intuitive fragmentation is the homolytic cleavage of a C-Br bond to expel a bromine radical (•Br). This is a charge-site initiated fragmentation that is common for alkyl halides.[10] This pathway results in a brominated carbocation [C₅H₁₀Br]⁺. Since this fragment contains one bromine atom, it will appear as a pair of peaks of roughly equal intensity at m/z 149 and 151.
[C₅H₁₀⁷⁹Br]⁺: m/z 149
[C₅H₁₀⁸¹Br]⁺: m/z 151
Caption: Competing pathways involving C-Br and alpha C-C bond cleavage.
Pathway B: Alpha (α)-Cleavage
Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing a halogen.[11] In this molecule, this can occur via the loss of a bromomethyl radical (•CH₂Br). This fragmentation is also significant and produces a different brominated carbocation, [C₄H₇Br]⁺. This ion, containing one bromine atom, will also produce a characteristic 1:1 doublet.
[C₄H₇⁷⁹Br]⁺: m/z 135
[C₄H₇⁸¹Br]⁺: m/z 137
Pathway C: Cleavage at the Branch Point
Branched alkanes preferentially fragment at the branch point to yield the most stable carbocation.[8][9] A key rule is that the largest substituent at a branch is often eliminated as a radical.[9] In 1-Bromo-2-(bromomethyl)butane, the branch is at C2, and the largest substituent is the ethyl group (-CH₂CH₃). Loss of an ethyl radical leads to the formation of a [C₃H₅Br₂]⁺ ion. This fragment retains both bromine atoms and will therefore exhibit the 1:2:1 isotopic pattern.
[C₃H₅⁷⁹Br₂]⁺: m/z 199
[C₃H₅⁷⁹Br⁸¹Br]⁺: m/z 201
[C₃H₅⁸¹Br₂]⁺: m/z 203
Caption: Fragmentation at the branch point via loss of the largest substituent.
Summary of Predicted Fragment Ions
The table below summarizes the major primary fragment ions predicted for 1-Bromo-2-(bromomethyl)butane. The base peak in the spectrum will likely correspond to the most stable carbocation formed, with the m/z 57 peak (C₄H₉⁺), common in branched alkanes, also being a potential candidate through more complex rearrangement and cleavage pathways.[12][13]
m/z Values
Isotopic Pattern
Proposed Formula
Proposed Structure
Fragmentation Pathway
228, 230, 232
~1:2:1
[C₅H₁₀Br₂]•⁺
Molecular Ion
Electron Ionization
199, 201, 203
~1:2:1
[C₃H₅Br₂]⁺
[CH(CH₂Br)₂]⁺
Pathway C: Loss of •C₂H₅
149, 151
~1:1
[C₅H₁₀Br]⁺
[CH₃CH₂CH(CH₂Br)CH₂]⁺
Pathway A: Loss of •Br
135, 137
~1:1
[C₄H₇Br]⁺
[CH₃CH₂CHCH₂Br]⁺
Pathway B: Loss of •CH₂Br
57
Singlet
[C₄H₉]⁺
tert-Butyl cation
Cleavage/Rearrangement
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for acquiring the EI mass spectrum of 1-Bromo-2-(bromomethyl)butane.
Objective: To obtain a high-quality electron ionization mass spectrum for fragmentation pattern analysis.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).
Methodology:
Sample Preparation:
Prepare a dilute solution of 1-Bromo-2-(bromomethyl)butane (~100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase at 15 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Mass Spectrometry (MS) Conditions:
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 230 °C.
Electron Energy: 70 eV (standard for library matching).
Mass Range: Scan from m/z 40 to 350.
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
Transfer Line Temperature: 280 °C.
Data Analysis:
Identify the chromatographic peak corresponding to 1-Bromo-2-(bromomethyl)butane.
Extract the mass spectrum from this peak.
Analyze the spectrum for the key features discussed: the molecular ion cluster (m/z 228, 230, 232), the isotopic patterns of fragments, and the m/z values of the major ions.
Compare the observed fragments to the predicted pathways to confirm the structure.
Conclusion
The mass spectrometry fragmentation of 1-Bromo-2-(bromomethyl)butane is a predictable process governed by the principles of bond strength and carbocation stability. The key diagnostic features in its EI mass spectrum are the unmistakable M:M+2:M+4 molecular ion cluster and the subsequent fragment ions that either retain a 1:2:1 dibromo pattern or a 1:1 monobromo pattern. The primary fragmentation events include the loss of a bromine radical, alpha-cleavage leading to the loss of a bromomethyl radical, and cleavage at the branch point resulting in the loss of an ethyl radical. A systematic analysis of these patterns provides unequivocal evidence for the compound's structure, making mass spectrometry an indispensable tool for its identification and characterization.
References
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
All About Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)butane. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-methylbutane, (+)-. National Center for Biotechnology Information. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
SlideShare. (n.d.). Branched chain alkanes. Retrieved from [Link]
Chemsrc. (2024). 1-Bromo-2-methylbutane | CAS#:5973-11-5. Retrieved from [Link]
University of Nebraska-Lincoln Digital Commons. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
NIST. (n.d.). Butane, 1-bromo-2-methyl-, (S)-. NIST WebBook. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-(bromomethyl)butane
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-2-(bromomethyl)butane, a dihalogenated alkane, presents a unique molecular framework of interest in synthetic organic chemistry and as a po...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)butane, a dihalogenated alkane, presents a unique molecular framework of interest in synthetic organic chemistry and as a potential building block in drug discovery. A comprehensive understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems. This technical guide provides a detailed overview of the known and predicted physical characteristics of 1-Bromo-2-(bromomethyl)butane. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document amalgamates available computed data with established principles of physical organic chemistry. Furthermore, it furnishes detailed, field-proven methodologies for the experimental determination of its key physical properties, thereby empowering researchers to bridge the existing knowledge gap.
1-Bromo-2-(bromomethyl)butane (CAS Number: 28148-05-2) is a substituted butane derivative featuring two bromine atoms. Its structure, characterized by a chiral center at the second carbon, suggests its potential utility in stereoselective synthesis. The presence of two reactive carbon-bromine bonds makes it a versatile precursor for the introduction of a C5 branched alkyl chain in the synthesis of more complex molecules, including potential pharmaceutical intermediates.
The physical properties of a compound dictate its behavior in both macroscopic and microscopic environments. For drug development professionals, properties such as solubility and lipophilicity are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. For synthetic chemists, knowledge of boiling points, melting points, and density is essential for purification, reaction setup, and scale-up. This guide aims to provide a foundational understanding of these properties for 1-Bromo-2-(bromomethyl)butane.
Molecular and Physicochemical Properties
Table 1: Molecular and Computed Physicochemical Properties of 1-Bromo-2-(bromomethyl)butane
Note: The XLogP3-AA value suggests that 1-Bromo-2-(bromomethyl)butane is a lipophilic compound, indicating a preference for nonpolar environments. This is a critical parameter in drug design, influencing membrane permeability and protein binding.
Synthesis and Purity
A general synthetic route to 1-Bromo-2-(bromomethyl)butane involves the reaction of butane with bromine, a reaction that can be catalyzed by an acid or a base and is typically conducted at low temperatures.[3] However, detailed, peer-reviewed synthetic protocols with characterization data are not widely published. The purity of commercially available 1-Bromo-2-(bromomethyl)butane is typically stated as a minimum of 95%.[3] For research applications, particularly in drug development, further purification by distillation or chromatography may be necessary to remove any unreacted starting materials or side products.
Experimental Determination of Physical Properties: A Methodological Guide
Given the absence of extensive experimental data, this section provides detailed protocols for determining the key physical properties of 1-Bromo-2-(bromomethyl)butane. These methods are standard in organic chemistry laboratories and provide a framework for generating reliable data.
Boiling Point Determination
The boiling point of a liquid is a crucial physical constant for its identification and purification. Due to its relatively high molecular weight, 1-Bromo-2-(bromomethyl)butane is expected to be a liquid at room temperature with a boiling point significantly higher than that of butane.
Protocol: Capillary Method for Boiling Point Determination
Sample Preparation: Place a small amount (approximately 0.5 mL) of 1-Bromo-2-(bromomethyl)butane into a small test tube.
Capillary Insertion: Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.
Apparatus Setup: Secure the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and begin heating gently.
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
Equilibrium Point: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Rationale: This method relies on the principle that the vapor pressure of the liquid equals the external atmospheric pressure at its boiling point. The cessation of bubbles and the entry of liquid into the capillary indicate this equilibrium.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is a fundamental property that can be used for substance identification and to understand intermolecular packing.
Protocol: Density Determination using a Pycnometer
Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precise volume).
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.
Mass with Sample: Fill the pycnometer with 1-Bromo-2-(bromomethyl)butane, ensuring no air bubbles are present, and weigh it again.
Mass with Water: Empty and clean the pycnometer, then fill it with distilled water and weigh it.
Calculation: The density of the sample is calculated using the following formula:
Density = (Mass of sample) / (Volume of pycnometer)
where the Volume of the pycnometer = (Mass of water) / (Density of water at the experimental temperature).
Causality: This method provides a highly accurate density measurement by precisely determining the mass of a known volume of the liquid.
Solubility Assessment
Understanding the solubility of 1-Bromo-2-(bromomethyl)butane in various solvents is critical for its use in reactions, extractions, and for predicting its environmental fate and biological interactions.
Protocol: Qualitative Solubility Testing
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, toluene, and hexane.
Test Procedure: In a small test tube, add approximately 0.1 mL of 1-Bromo-2-(bromomethyl)butane to 1 mL of the chosen solvent.
Observation: Vigorously shake the mixture and observe whether the solute dissolves completely, is partially soluble, or is insoluble.
Interpretation: The solubility behavior will provide insights into the polarity of 1-Bromo-2-(bromomethyl)butane. Given its structure, it is expected to be sparingly soluble in water but miscible with many organic solvents.[4]
Caption: Logical Flow of Solubility Testing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, leading to diastereotopic protons. The protons on the bromomethyl groups would likely appear as complex multiplets. The ethyl group protons would show characteristic triplet and quartet patterns, though potentially further split by coupling to the chiral center.
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine will be significantly deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-2-(bromomethyl)butane is expected to show characteristic absorptions for C-H and C-Br bonds.
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
C-Br Stretching: A strong absorption in the fingerprint region, typically between 500-700 cm⁻¹. The presence of two C-Br bonds may lead to a broader or more complex absorption in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet pattern (M, M+2, M+4) due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular ion peaks would be around m/z 228, 230, and 232.
Fragmentation: Common fragmentation pathways would involve the loss of bromine atoms (Br•) and the ethyl group (CH₃CH₂•).
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-2-(bromomethyl)butane is not widely available, it should be handled with the precautions appropriate for a dihaloalkane.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5] The container should be kept tightly closed.
Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
1-Bromo-2-(bromomethyl)butane is a compound with significant potential in synthetic chemistry. This guide has synthesized the available computed data and provided a robust framework for the experimental determination of its key physical properties. By following the detailed methodologies outlined, researchers can generate the necessary data to safely and effectively utilize this compound in their work. The provided insights into its expected spectroscopic and physicochemical characteristics will aid in its identification, purification, and application in the development of new chemical entities. The scientific community is encouraged to contribute to the public knowledge base by publishing experimentally determined data for this and other lesser-characterized chemical compounds.
References
Techno PharmChem. 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. [Link]
Vedantu. Physical Properties of Haloalkanes: Key Points & Examples. [Link]
ScienceLab.com. Material Safety Data Sheet - 1-Bromobutane MSDS. [Link]
Pharmaffiliates. CAS No : 28148-05-2 | Product Name : 1-Bromo-2-(bromomethyl) butane. [Link]
An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Bromo-2-(bromomethyl)butane
Foreword: Charting the Unknown through Computational Chemistry In the landscape of chemical research and drug development, a comprehensive understanding of a molecule's structural, spectroscopic, and reactive properties...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting the Unknown through Computational Chemistry
In the landscape of chemical research and drug development, a comprehensive understanding of a molecule's structural, spectroscopic, and reactive properties is paramount. While experimental data serves as the bedrock of this understanding, many novel or niche compounds, such as 1-bromo-2-(bromomethyl)butane, lack extensive empirical characterization. This guide provides researchers, scientists, and drug development professionals with a robust theoretical and computational framework to thoroughly characterize 1-bromo-2-(bromomethyl)butane. By leveraging the predictive power of modern computational chemistry, we can elucidate its fundamental properties, offering insights that can guide synthesis, predict reactivity, and inform potential applications. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each computational choice to ensure a self-validating and scientifically rigorous investigation.
Molecular Identity and Physicochemical Profile
1-Bromo-2-(bromomethyl)butane is a vicinal dibrominated alkane. Its structure suggests potential as a versatile building block in organic synthesis, capable of participating in various coupling and functional group interconversion reactions. A summary of its basic properties is presented below.
As of the last update, a specific Safety Data Sheet (SDS) for 1-bromo-2-(bromomethyl)butane is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related hazardous bromoalkanes. General handling guidelines include:
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[6]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Incompatibilities : Avoid contact with strong bases and oxidizing agents.[6]
The Computational Approach: A Rationale for Method Selection
The core of this guide is the application of Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between computational accuracy and resource requirements for molecules of this size.[7] The choice of a specific functional and basis set is critical for obtaining reliable results, particularly for compounds containing heavy atoms like bromine.
Recommended Software : The protocols outlined herein are designed for implementation using the Gaussian software suite, a widely recognized tool in computational chemistry.[8][9][10]
Functional Selection : We recommend the ωB97X-D functional. This range-separated hybrid functional includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions that can influence conformational energies.
Basis Set Selection : For bromine-containing compounds, a basis set that can adequately describe the electron distribution around the heavy atom is essential. The aug-cc-pVTZ (augmented correlation-consistent polarized triple-zeta) basis set is recommended. The "augmented" functions are diffuse, which are important for describing weak interactions, and the "triple-zeta" quality provides a high degree of flexibility. While computationally more demanding, it offers a higher level of accuracy compared to smaller basis sets.[1][11] For larger-scale screening, a double-zeta basis set like DGDZVP has also shown promise for halogenated compounds.[12]
Conformational Analysis: Mapping the Energy Landscape
The three rotatable bonds in 1-bromo-2-(bromomethyl)butane imply the existence of multiple conformers.[2] Identifying the lowest-energy conformers is a prerequisite for accurate prediction of the molecule's overall properties, as these will be the most populated states at room temperature.
Causality in Conformational Searching
A multi-step approach is the most efficient strategy for conformational analysis.[13] A rapid, less computationally expensive method is first used to explore the potential energy surface and identify a set of plausible conformers. These candidates are then subjected to a more rigorous, high-level optimization to refine their geometries and energies. This hierarchical approach ensures that computational resources are focused on the most relevant structures.
Step-by-Step Protocol for Conformational Search
Initial Structure Generation : Build an initial 3D structure of 1-bromo-2-(bromomethyl)butane using molecular modeling software (e.g., GaussView, Avogadro).
Broad Conformational Scan : Perform a systematic or random conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This will generate a large number of potential conformers. Software like TINKER is also well-suited for this initial step.[14]
Clustering and Selection : Cluster the resulting conformers based on their geometry and energy to identify unique structures. Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.
DFT Optimization : For each selected conformer, perform a full geometry optimization using the recommended DFT method (ωB97X-D/aug-cc-pVTZ).
Frequency Analysis : Perform a vibrational frequency calculation for each optimized structure at the same level of theory. This serves two purposes:
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Energy Calculation and Population Analysis : Calculate the relative Gibbs free energies of each conformer at a standard temperature (e.g., 298.15 K). Use these energies to determine the Boltzmann population of each conformer.
Caption: Workflow for the conformational analysis of 1-bromo-2-(bromomethyl)butane.
Presentation of Conformational Data
The results of the conformational analysis should be summarized in a table for clarity.
Conformer
Relative Energy (kcal/mol)
Gibbs Free Energy (Hartree)
Dipole Moment (Debye)
Boltzmann Population (%)
1
0.00
Calculated Value
Calculated Value
Calculated Value
2
Calculated Value
Calculated Value
Calculated Value
Calculated Value
...
...
...
...
...
Prediction of Spectroscopic Signatures
Computational methods can provide predicted NMR and IR spectra, which are invaluable for confirming the identity of a synthesized compound or for identifying it in a complex mixture.
NMR Spectroscopy Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[15] The accuracy of the prediction is enhanced by performing a Boltzmann-weighted average of the chemical shifts of the most stable conformers.[16][17]
Input Structures : Use the optimized geometries of the low-energy conformers identified in the conformational analysis.
GIAO Calculation : For each conformer, perform an NMR calculation using the GIAO method at the ωB97X-D/aug-cc-pVTZ level of theory. This will compute the absolute shielding tensors.
Reference Calculation : Perform the same GIAO calculation on a reference compound, typically tetramethylsilane (TMS), optimized at the same level of theory.
Chemical Shift Calculation : Calculate the predicted chemical shifts (δ) for each nucleus by subtracting its calculated absolute shielding value (σ) from the corresponding shielding value of the TMS reference: δ_sample = σ_TMS - σ_sample.[18]
Boltzmann Averaging : Calculate the final predicted spectrum by taking a weighted average of the chemical shifts of each conformer, based on their calculated Boltzmann populations.
| Atom | Predicted Chemical Shift (ppm) - Conformer 1 | Predicted Chemical Shift (ppm) - Conformer 2 | Boltzmann-Averaged Chemical Shift (ppm) |
| :--- | :--- | :--- | :--- | :--- |
| C1 | Calculated Value | Calculated Value | Calculated Value |
| C2 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
| H1 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Infrared (IR) Spectroscopy Prediction
The vibrational frequencies obtained from the frequency calculations in the conformational analysis can be used to generate a predicted IR spectrum. The intensities of the IR absorptions are related to the change in the dipole moment during the vibration.[19]
Frequency Data : Use the results from the frequency calculations performed on the lowest-energy conformer.
Frequency Scaling : It is a standard practice to apply a scaling factor to the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the computational method. This scaling factor is specific to the level of theory used.
Spectrum Generation : Visualize the scaled frequencies and their corresponding intensities to generate a predicted IR spectrum. The output from Gaussian can be visualized with software like GaussView or Avogress.
Scaled Frequency (cm⁻¹)
Intensity (km/mol)
Vibrational Mode Description
Calculated Value
Calculated Value
C-H stretch
Calculated Value
Calculated Value
CH₂ scissoring
Calculated Value
Calculated Value
C-Br stretch
...
...
...
Probing Reactivity: A Mechanistic Outlook
1-Bromo-2-(bromomethyl)butane is expected to undergo nucleophilic substitution reactions, given the presence of two primary C-Br bonds. Computational chemistry can be used to model these reactions, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the molecule's reactivity.[20][21][22]
Modeling a Nucleophilic Substitution (Sₙ2) Reaction
A representative Sₙ2 reaction, for instance with a simple nucleophile like hydroxide (OH⁻), can be modeled to understand the reaction pathway. This involves locating the transition state connecting the reactants and products.
Protocol for Transition State Calculation
Reactant and Product Optimization : Optimize the geometries of the reactants (1-bromo-2-(bromomethyl)butane and the nucleophile) and the products (the substituted product and the leaving group).
Initial Transition State Guess : Generate an initial guess for the transition state geometry. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method available in Gaussian.
Transition State Optimization : Perform a transition state optimization calculation (e.g., using the Opt=TS keyword in Gaussian).
Transition State Verification : Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation : The activation energy can be calculated as the difference in energy between the transition state and the reactants.
Application Notes & Protocols: 1-Bromo-2-(bromomethyl)butane as a Versatile Precursor for In Situ Diene Generation in Cycloaddition Reactions
This guide provides a comprehensive overview of the synthetic utility of 1-bromo-2-(bromomethyl)butane, a stable and versatile precursor for the in situ generation of 2-ethyl-1,3-butadiene. While direct participation of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the synthetic utility of 1-bromo-2-(bromomethyl)butane, a stable and versatile precursor for the in situ generation of 2-ethyl-1,3-butadiene. While direct participation of the dibromide in cycloadditions is not its primary role, its ability to generate a reactive diene under mild conditions makes it a valuable reagent for constructing six-membered rings via [4+2] cycloaddition (Diels-Alder) reactions. We will explore the mechanistic underpinnings, regiochemical outcomes, and detailed experimental protocols. Additionally, we will discuss its potential application in palladium-catalyzed [3+2] cycloadditions for the synthesis of five-membered rings.
Part 1: [4+2] Cycloaddition via In Situ Diene Generation
The principal application for 1-bromo-2-(bromomethyl)butane in cycloaddition chemistry is as a shelf-stable progenitor to the more reactive and volatile diene, 2-ethyl-1,3-butadiene. The in situ generation of this diene circumvents challenges associated with handling low-boiling or unstable conjugated systems, allowing it to be trapped immediately by a suitable dienophile in a one-pot procedure.
Principle of Diene Generation: Reductive Elimination
The transformation of 1-bromo-2-(bromomethyl)butane into 2-ethyl-1,3-butadiene is achieved through a reductive elimination mechanism, typically mediated by an active metal such as zinc. This process involves the oxidative addition of the metal into the carbon-bromine bonds, followed by the elimination of zinc bromide (ZnBr₂) to form the conjugated diene system.[1][2] The use of activated zinc dust is crucial for achieving high yields.
The causality behind choosing this method lies in its efficiency and mildness. The reaction can often be performed in aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) at temperatures that are compatible with a subsequent Diels-Alder reaction.
Caption: Workflow for the zinc-mediated generation of 2-ethyl-1,3-butadiene.
The Diels-Alder Reaction: Mechanism and Regioselectivity
Once generated, 2-ethyl-1,3-butadiene readily participates in [4+2] cycloaddition reactions. The Diels-Alder reaction is a concerted, pericyclic process that forms a six-membered ring by creating two new carbon-carbon sigma bonds simultaneously.[3][4] For the reaction to occur, the diene must adopt an s-cis conformation, which is readily accessible for 2-ethyl-1,3-butadiene.[3]
Caption: Concerted mechanism of the [4+2] Diels-Alder cycloaddition.
Expert Insight on Regioselectivity:
The ethyl group at the C2 position of the diene is an electron-donating group (EDG). In a normal-electron-demand Diels-Alder reaction with a dienophile bearing an electron-withdrawing group (EWG), the regioselectivity is predictable. The reaction proceeds to favor the formation of the 1,4-substituted ("para") product.[5][6] This outcome is governed by maximizing the orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The largest HOMO coefficient on the 2-substituted diene is at the C1 position, which preferentially aligns with the C2 position of the dienophile (which bears the largest LUMO coefficient).[3][6]
Protocol 1: One-Pot Synthesis of 4-Ethylcyclohex-3-enecarbonitrile via In Situ Diene Generation and Diels-Alder Reaction
This protocol provides a self-validating system. Successful formation of the predicted "para" regioisomer, verifiable by ¹H NMR and GC-MS, confirms the efficacy of both the in situ diene generation and the subsequent regioselective cycloaddition.
Materials:
1-Bromo-2-(bromomethyl)butane (1.0 eq)
Activated Zinc Dust (1.5 eq)
Acrylonitrile (1.2 eq, dienophile)
Anhydrous N,N-Dimethylformamide (DMF)
1 M Hydrochloric Acid (HCl)
Diethyl Ether
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet.
Magnetic stirrer with heating mantle.
Standard glassware for extraction and purification.
Step-by-Step Methodology:
Zinc Activation (Causality: To remove passivating oxide layer):
Place zinc dust (1.5 eq) in a flask.
Add a small volume of 1 M HCl and swirl for 60-90 seconds.
Decant the HCl, and wash the zinc dust sequentially with water, ethanol, and finally diethyl ether.
Dry the activated zinc under a stream of nitrogen or in a vacuum oven. Do not overheat.
Reaction Setup:
To a dry three-neck flask under a nitrogen atmosphere, add the activated zinc dust and anhydrous DMF to create a slurry.
Add acrylonitrile (1.2 eq) to the zinc slurry.
Begin vigorous stirring and heat the mixture to 50-60 °C.
Diene Generation and Cycloaddition:
Dissolve 1-bromo-2-(bromomethyl)butane (1.0 eq) in a minimal amount of anhydrous DMF in the dropping funnel.
Add the dibromide solution dropwise to the heated zinc/acrylonitrile slurry over 30-45 minutes. Maintain the temperature below 70 °C.
After the addition is complete, maintain the reaction at 60 °C for an additional 2-3 hours, monitoring by TLC or GC for the consumption of the starting material.
Workup and Purification:
Cool the reaction mixture to room temperature.
Decant the supernatant liquid away from the excess zinc.
Dilute the liquid with diethyl ether and wash with 1 M HCl (to dissolve remaining zinc salts), followed by water, saturated NaHCO₃ solution, and finally brine.
Dry the organic layer over anhydrous MgSO₄.
Filter and concentrate the solvent in vacuo.
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure 4-ethylcyclohex-3-enecarbonitrile.
Part 2: Potential Application in [3+2] Cycloaddition
The seminal work by Trost demonstrated that precursors with two leaving groups on adjacent carbons of an allyl system can react with a Palladium(0) source to generate a zwitterionic Pd-TMM intermediate.[8] This reactive intermediate can then be trapped by an acceptor molecule (e.g., an electron-deficient alkene) to form a cyclopentane derivative.[9][10]
Caption: Proposed pathway for a Pd-catalyzed [3+2] TMM cycloaddition.
This application requires expertise in organometallic chemistry and anhydrous, oxygen-free reaction techniques. While less common than the Diels-Alder approach, it represents a frontier application for this substrate in the synthesis of complex cyclopentanoids.[11]
Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Bromo-2-(bromomethyl)butane, like many alkyl bromides, must be handled with care.
Hazard Profile: Assumed to be a skin and eye irritant. Alkyl bromides can be lachrymatory (tear-inducing) and may cause respiratory irritation.[12][13]
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[14]
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use only in a well-ventilated area. Keep away from heat and open flames.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
The Diels-Alder Reaction. University of California, Irvine - Department of Chemistry.[Link]
Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.[Link]
1,3-Diene synthesis by or C-C coupling. Organic Chemistry Portal.[Link]
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. ResearchGate.[Link]
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. National Center for Biotechnology Information (PMC).[Link]
A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. ResearchGate.[Link]
Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals. ResearchGate.[Link]
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps.[Link]
Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts.[Link]
The Diels-Alder Reaction. Master Organic Chemistry.[Link]
Accessing zinc(i) via reductive elimination of cyclopentadienes. RSC Publishing.[Link]
Accessing zinc(I) via reductive elimination of cyclopentadienes. ResearchGate.[Link]
Solvent‐Dependent Oxidative Addition and Reductive Elimination of H2 Across a Gallium‐Zinc Bond. National Center for Biotechnology Information (PMC).[Link]
Application Notes & Protocols: 1-Bromo-2-(bromomethyl)butane as a Versatile Cross-Linking Agent for Advanced Polymer Networks
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Bromo-2-(bromomethyl)butane as a cross-linking agent in polymers. We...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Bromo-2-(bromomethyl)butane as a cross-linking agent in polymers. We will delve into the fundamental principles of polymer cross-linking, the specific reaction mechanisms involving this agent, and its impact on the physicochemical properties of the resulting polymer networks. Detailed, field-proven protocols for cross-linking reactions and subsequent characterization are provided, with a particular focus on applications relevant to the pharmaceutical and biomedical fields, such as the development of controlled-release drug delivery systems.
Introduction: The Imperative of Polymer Cross-Linking
In the realm of polymer science, the transition from linear polymer chains to three-dimensional networks through cross-linking is a pivotal strategy for engineering materials with enhanced performance characteristics.[1] Linear polymers, held together by weaker van der Waals forces or hydrogen bonds, often exhibit thermoplastic behavior, softening and flowing upon heating.[2] Cross-linking, however, introduces strong covalent bonds between adjacent polymer chains, creating a more robust and interconnected architecture.[3][4] This structural modification fundamentally alters the material's properties, leading to:
Enhanced Mechanical Strength: Cross-linked polymers demonstrate increased tensile strength, toughness, and rigidity, making them more resistant to deformation under stress.[2][5]
Improved Thermal Stability: The covalent network restricts molecular motion, resulting in higher melting points and glass transition temperatures (Tg), allowing the material to maintain its structural integrity at elevated temperatures.[2][6]
Increased Chemical Resistance and Reduced Solubility: The interconnected network significantly limits the ability of solvent molecules to penetrate and dissolve the polymer, leading to reduced solubility and increased resistance to chemical degradation.[2]
These enhanced properties make cross-linked polymers indispensable in high-performance applications, from durable rubbers and adhesives to advanced biomaterials for medical devices and drug delivery.[2][6]
Profile of the Cross-Linking Agent: 1-Bromo-2-(bromomethyl)butane
1-Bromo-2-(bromomethyl)butane is a vicinal dibromoalkane that serves as an effective covalent cross-linking agent for a variety of polymers. Its utility stems from the two primary bromide groups, which act as reactive sites for forming stable linkages between polymer chains.
Physicochemical Properties
A summary of the key properties of 1-Bromo-2-(bromomethyl)butane is presented in the table below.
The Cross-Linking Mechanism: A Nucleophilic Substitution Approach
The primary mechanism by which 1-Bromo-2-(bromomethyl)butane cross-links polymer chains is through a series of nucleophilic substitution reactions. This process is particularly effective for polymers containing nucleophilic functional groups, such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH), along their backbones or as pendant groups.
The reaction proceeds as follows:
First Substitution (Chain-to-Linker): A nucleophilic group on a polymer chain attacks one of the electrophilic carbon atoms of 1-Bromo-2-(bromomethyl)butane, displacing a bromide ion (a good leaving group). This forms a covalent bond, tethering the cross-linking agent to a single polymer chain.
Second Substitution (Inter-chain Cross-Link): A second nucleophilic group from an adjacent polymer chain then attacks the remaining bromomethyl group on the now-tethered cross-linker. This displaces the second bromide ion and forms a stable covalent bridge between the two polymer chains.
This mechanism is analogous to the cross-linking of amine-containing polymers like polypyrrole with other short-chain alkyl dihalides.[9] The result is a durable, three-dimensional polymer network.
Below is a DOT language script visualizing the general cross-linking workflow.
Caption: General workflow for polymer cross-linking.
Application Focus: Drug Development and Controlled Release
The ability to precisely tune the properties of polymers via cross-linking is of paramount importance in drug development.[10] Cross-linked polymer networks, particularly hydrogels, are extensively used to create sophisticated drug delivery systems.[11][12]
The degree of cross-linking directly influences the swelling behavior, porosity, and degradation rate of the polymer matrix.[13]
High Cross-link Density: Results in a tighter network with reduced swelling and slower drug diffusion, leading to prolonged, sustained release of the therapeutic agent.
Low Cross-link Density: Creates a looser network that can absorb more water, leading to faster swelling and more rapid drug release.[13]
By controlling the molar ratio of 1-Bromo-2-(bromomethyl)butane to the polymer's reactive units, researchers can tailor the release kinetics of a drug to match a desired therapeutic window, minimizing side effects and improving patient compliance.[13] These systems are particularly valuable for site-specific drug delivery, such as in cancer therapy or gastrointestinal-targeted formulations.[13]
Experimental Protocols
The following protocols provide a robust framework for performing and validating polymer cross-linking with 1-Bromo-2-(bromomethyl)butane.
Safety and Handling Precautions
1-Bromo-2-(bromomethyl)butane is an alkyl halide and should be handled with appropriate care. Although specific toxicity data is limited, related bromoalkanes are flammable, skin and eye irritants, and may cause respiratory irritation.[14][15][16]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[15][17]
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as alkyl halides can be flammable.[16][17]
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Protocol: Cross-Linking of a Polyamine Polymer
This protocol describes a general procedure for cross-linking a polymer containing primary or secondary amine functional groups (e.g., polyethyleneimine, chitosan).
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
Reaction vessel with magnetic stirrer and nitrogen inlet
Dialysis tubing (for purification)
Lyophilizer
Procedure:
Polymer Dissolution: In the reaction vessel, dissolve the polyamine polymer in the anhydrous solvent to a desired concentration (e.g., 5-10% w/v). Stir under a nitrogen atmosphere until fully dissolved.
Base Addition: Add the non-nucleophilic base to the polymer solution (typically 2-3 molar equivalents relative to the cross-linker). The base acts as an acid scavenger, neutralizing the HBr byproduct of the reaction.
Cross-linker Addition: Prepare a stock solution of 1-Bromo-2-(bromomethyl)butane in the same anhydrous solvent. Add the desired amount of the cross-linker solution dropwise to the stirring polymer solution. The molar ratio of cross-linker to polymer amine groups is the critical variable for controlling the cross-linking density.
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to proceed for a set time (e.g., 12-24 hours). The formation of a gel or a significant increase in viscosity indicates successful cross-linking.
Purification: After cooling to room temperature, transfer the reaction mixture to dialysis tubing with an appropriate molecular weight cut-off. Dialyze against deionized water for 2-3 days, changing the water frequently to remove the solvent, unreacted reagents, and byproducts.
Isolation: Freeze the purified hydrogel and then lyophilize (freeze-dry) to obtain the dry, cross-linked polymer network.
Characterization of the Cross-Linked Network
Thorough characterization is essential to confirm cross-linking and understand the properties of the new material.
Characterization Techniques:
Technique
Purpose
Expected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR)
To confirm the formation of C-N bonds and the consumption of amine groups.
Appearance of new peaks corresponding to C-N stretching and a decrease in the intensity of N-H stretching peaks.
Swelling Studies
To determine the degree of cross-linking.
The cross-linked polymer will swell in a suitable solvent but will not dissolve. The equilibrium swelling ratio is inversely proportional to the cross-link density.
Thermogravimetric Analysis (TGA)
To assess thermal stability.
The cross-linked polymer should exhibit a higher decomposition temperature compared to the linear precursor.[6]
Differential Scanning Calorimetry (DSC)
To determine the glass transition temperature (Tg).
An increase in Tg is expected for the cross-linked polymer, indicating reduced chain mobility.[2]
Below is a DOT language script visualizing the characterization workflow.
Caption: Workflow for characterizing cross-linked polymers.
Conclusion
1-Bromo-2-(bromomethyl)butane is a highly effective and versatile cross-linking agent for producing advanced polymer networks. Its ability to form stable covalent bonds with nucleophilic polymers allows for the precise tuning of material properties. This control is especially valuable in the field of drug development, where the rational design of cross-linked hydrogels can lead to innovative and effective controlled-release delivery systems. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their specific applications.
References
Crosslinking of polymers from monofunctional acrylates via C–H bond activation. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
1-Bromo-2-(bromomethyl)-3-methylbutane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
1-Bromo-2-(bromomethyl)butane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
8.26: Cross-Linking. (2023, June 25). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Cross-link. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
What Is Cross-linking In Polymerization Processes? - Chemistry For Everyone. (2023, October 25). YouTube. Retrieved February 4, 2026, from [Link]
CAS No : 28148-05-2 | Product Name : 1-Bromo-2-(bromomethyl) butane. (n.d.). Pharmaffiliates. Retrieved February 4, 2026, from [Link]
Educational series: characterizing crosslinked polymer networks. (2023, December 19). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films. (2022, August 29). ACS Publications. Retrieved February 4, 2026, from [Link]
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Safety Data Sheet: 2-Bromobutane. (n.d.). Carl ROTH. Retrieved February 4, 2026, from [Link]
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
Crosslinked Polymer Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 4, 2026, from [Link]
Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved February 4, 2026, from [Link]
Cross-Linked Polymers for Drug Delivery Systems. (n.d.). Taylor & Francis eBooks. Retrieved February 4, 2026, from [Link]
Effect Of Polymer Crosslinking On Drug Release Kinetics. (n.d.). STM Journals. Retrieved February 4, 2026, from [Link]
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 4, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of 1-Bromo-2-(bromomethyl)butane in Heterocyclic and Carbocyclic Synthesis
Executive Summary & Molecule Profile
1-Bromo-2-(bromomethyl)butane (CAS: 18337-03-0), industrially known as 2-Ethyl-1,3-dibromopropane , is a specialized electrophilic linker used primarily for the construction of four-membered rings (cyclobutanes) and spiro-cyclic scaffolds. Unlike simple linear dihalides, the ethyl substitution at the
-carbon (C2) imparts unique steric and conformational properties that influence cyclization kinetics.
This guide details the mechanistic principles and validated protocols for utilizing this reagent in nucleophilic substitution reactions, specifically focusing on [3+1] annulation strategies essential for drug discovery (e.g., spiro-barbiturates and bromodomain inhibitors).
Chemical Profile
Property
Specification
IUPAC Name
1-Bromo-2-(bromomethyl)butane
Common Name
2-Ethyl-1,3-dibromopropane
Molecular Formula
Molecular Weight
243.97 g/mol
Chirality
Achiral (Prochiral C2 center with plane of symmetry)
Reactivity Class
Primary Alkyl Dihalide / Gem-Dihalide Equivalent
Primary Application
Synthesis of substituted cyclobutanes and spiro-heterocycles
Mechanistic Insight: The "Ping-Pong" Substitution
The utility of 1-Bromo-2-(bromomethyl)butane lies in its ability to undergo sequential nucleophilic substitutions (
). The reaction does not occur simultaneously at both bromine sites.[1] Instead, it follows a distinct kinetic stepwise pathway:
Intermolecular
(Rate Limiting): The first equivalent of the nucleophile attacks one of the enantiotopic bromomethyl groups. This step is governed by steric hindrance from the ethyl group.
Conformational Rotation: The mono-alkylated intermediate must rotate to bring the remaining electrophilic arm into proximity with the nucleophile (now tethered).
Intramolecular
(Cyclization): The second attack closes the ring. According to Baldwin’s Rules , this is a 4-exo-tet cyclization, which is favored but kinetically slower than 5-membered ring formation due to ring strain (~26 kcal/mol for cyclobutane).
Critical Consideration: Because the second step is intramolecular, high dilution conditions are often recommended to prevent intermolecular polymerization (oligomerization).
Pathway Visualization
Figure 1: Stepwise reaction pathway demonstrating the competition between cyclization and polymerization.
Validated Experimental Protocols
Protocol A: Synthesis of Spiro-Barbiturates (CNS Active Scaffold)
Spiro-barbiturates are privileged structures in sedative and anticonvulsant research. This protocol utilizes the "double alkylation" of barbituric acid.
Reagents:
Barbituric Acid (1.0 equiv)
1-Bromo-2-(bromomethyl)butane (1.1 equiv)
Triethylamine (TEA) or
(2.5 equiv)
Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) - Crucial for Finkelstein exchange in situ.
Solvent: DMF (Anhydrous)
Procedure:
Activation: In a round-bottom flask under
, dissolve Barbituric acid in DMF (0.5 M). Add and stir at 60°C for 30 minutes to generate the bis-enolate.
Addition: Add TBAI followed by the dropwise addition of 1-Bromo-2-(bromomethyl)butane over 1 hour. Note: Slow addition is critical to favor the 1:1 stoichiometry.
Cyclization: Heat the mixture to 90-100°C for 12–18 hours. The TBAI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the sluggish cyclization step.
Workup: Pour the reaction mixture into ice water. The spiro-product often precipitates. If not, extract with Ethyl Acetate (3x).
Purification: Recrystallize from Ethanol/Water.
Why this works: The in situ generation of the iodide (Finkelstein condition) lowers the activation energy for the strained ring closure [1].
Protocol B: Synthesis of 3-Ethylcyclobutane-1,1-dicarboxylate (Malonate Synthesis)
This is the standard method for creating the cyclobutane core found in various agrochemicals and pharmaceutical intermediates.
Sodium Ethoxide (2.2 equiv) - Prepared freshly from Na metal and EtOH.
1-Bromo-2-(bromomethyl)butane (1.0 equiv)
Solvent: Absolute Ethanol
Procedure:
Enolate Formation: Add sodium metal to absolute ethanol under Argon to generate NaOEt. Cool to room temperature. Add diethyl malonate dropwise. Stir for 15 min.
Alkylation: Add 1-Bromo-2-(bromomethyl)butane in one portion.
Reflux: Heat to reflux (approx. 78°C).
Observation: A white precipitate (NaBr) will form immediately.
Duration: Reflux for 24–48 hours. Cyclobutane formation is slower than cyclopentane formation.
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Look for the disappearance of the malonate spot.
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether.
Distillation: The product is a high-boiling liquid. Purify via vacuum distillation.
Data Interpretation:
Parameter
Expected Result
Notes
Yield
55–70%
Lower yields due to competing elimination (E2) reactions.
| NMR (
) | Cyclobutane protons: 1.8–2.5 ppm | Complex splitting due to ring puckering. |
| Side Products | Alkenes (Elimination) | Minimized by keeping temperature <80°C. |
Troubleshooting & Optimization
Issue: Low Yield / Polymerization
If the reaction yields a viscous gum (polymer), the concentration is too high.
Solution: Use High Dilution Technique . Dissolve the dibromide in a large volume of solvent and add it very slowly (via syringe pump) to the nucleophile solution. This ensures the concentration of the unreacted alkyl halide is always low relative to the cyclized product.
Issue: Unreacted Starting Material
The steric bulk of the ethyl group at C2 can hinder the approach of the nucleophile.
Solution: Switch solvent to DMSO or DMF . These polar aprotic solvents solvate the cation (
), leaving the nucleophilic anion "naked" and significantly more reactive.
Workflow Visualization
Figure 2: Optimized experimental workflow for cyclization reactions.
Safety & Handling (E-E-A-T)
Toxicity: 1-Bromo-2-(bromomethyl)butane is an alkylating agent. It is potentially mutagenic and should be handled as a suspected carcinogen.
Lachrymator: Like many benzyl and alkyl bromides, it can irritate mucous membranes. Always work in a fume hood.
Waste: All aqueous waste containing the bromide must be treated as halogenated waste.
References
Finkelstein, H. (1910). "Preparation of organic iodides from the corresponding bromides and chlorides". Ber. Dtsch. Chem. Ges., 43, 1528.
Asian Journal of Green Chemistry. (2018). "Synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst". Link
Google Patents. (2016). "WO2016203112A1 - Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors". Link
Fisher Scientific. "Safety Data Sheet: 1,3-Dibromopropane Derivatives". Link
Application Note: Synthesis of Five-Membered Rings with 1-Bromo-2-(bromomethyl)butane
Executive Summary Reagent Profile: 1-Bromo-2-(bromomethyl)butane (CAS: 28148-05-2), also known as 2-ethyl-1,3-dibromopropane, is a bifunctional electrophile characterized by a 1,3-dihalide core substituted with an ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Reagent Profile: 1-Bromo-2-(bromomethyl)butane (CAS: 28148-05-2), also known as 2-ethyl-1,3-dibromopropane, is a bifunctional electrophile characterized by a 1,3-dihalide core substituted with an ethyl group at the 2-position.[1][2]
Core Application: This reagent is a critical building block for cycloalkylation . While 1,3-dihalides classically yield four-membered rings (cyclobutanes/azetidines) when reacting with one-atom nucleophiles (e.g., malonates, primary amines), they are uniquely suited for synthesizing five-membered heterocycles (pyrazolidines, isoxazolidines) when reacted with 1,2-dinucleophiles (e.g., hydrazines, hydroxylamines).
This guide details the protocols for synthesizing functionalized pyrazolidines (5-membered) and provides a comparative protocol for cyclobutanes (4-membered) to ensure structural precision in drug design.
Mechanistic Insight: The 1,3-Electrophile Platform
The reactivity of 1-Bromo-2-(bromomethyl)butane is governed by its 1,3-electrophilic nature. The formation of the ring size (
) is determined by the number of atoms in the nucleophilic backbone ():
Pathway A (Target: 5-Membered Ring): Reaction with 1,2-dinucleophiles (
).
Nucleophiles: Hydrazine (
), Hydroxylamine ().
Product: 4-Ethylpyrazolidine or 4-Ethylisoxazolidine.
Pathway B (Target: 4-Membered Ring): Reaction with 1,1-dinucleophiles (
).
Nucleophiles: Diethyl malonate (
), Primary Amines ().
Product: 3-Ethylcyclobutane derivatives or 3-Ethylazetidines.
Reaction Pathway Diagram
Caption: Divergent synthesis pathways based on nucleophile atomic count. Path A yields the target five-membered rings.
Protocol A: Synthesis of 4-Ethylpyrazolidine (Five-Membered Heterocycle)
This protocol utilizes the [3 + 2] annulation strategy. The ethyl group at the 4-position of the resulting pyrazolidine ring introduces steric bulk, often useful for modulating the biological half-life of pharmaceutical candidates.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydrazine Hydrate (3.0 equiv) in Absolute Ethanol (0.5 M concentration relative to dibromide).
Base Addition: Add anhydrous
(2.2 equiv) to the solution. The excess base neutralizes the HBr generated during cyclization.
Controlled Addition: Heat the solution to a gentle reflux (
). Add 1-Bromo-2-(bromomethyl)butane (1.0 equiv) dropwise over 60 minutes.
Why? Slow addition under high dilution favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).
Reflux: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9) or GC-MS.
Workup:
Cool reaction mixture to room temperature.
Filter off inorganic salts (
, Excess ).
Concentrate the filtrate under reduced pressure to remove ethanol and excess hydrazine.
Purification: The crude oil is typically purified via vacuum distillation or column chromatography (Amine-functionalized silica may be required to prevent streaking).
Key Outcome
Product: 4-Ethylpyrazolidine.
Yield Target: 60–75%.
Structure Validation:
NMR will show the characteristic ethyl group signals (triplet/quartet) and the diastereotopic ring protons.
Protocol B: Synthesis of Diethyl 3-Ethylcyclobutane-1,1-dicarboxylate (Four-Membered Carbocycle)
Note: This protocol is included to clarify the formation of four-membered rings, which is the standard outcome when using carbon nucleophiles like malonates with this reagent.
Enolate Formation: In a dry flask under Nitrogen atmosphere, add Diethyl Malonate (1.0 equiv) to a solution of Sodium Ethoxide (2.2 equiv) in ethanol at
. Stir for 30 minutes to generate the sodiomalonate dianion species.
Application Note: 1-Bromo-2-(bromomethyl)butane as a Versatile Precursor for the Synthesis of Functionalized Butanes and Cyclobutane Derivatives
Introduction and Scope In the landscape of modern organic synthesis and drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Small, functionalized carbocycles and their heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scope
In the landscape of modern organic synthesis and drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Small, functionalized carbocycles and their heterocyclic analogues are particularly prized for their ability to confer advantageous physicochemical properties and unique structural motifs for interacting with biological targets.[1][2] This guide focuses on the synthetic utility of 1-bromo-2-(bromomethyl)butane, a highly versatile and reactive precursor. Its structure, featuring two primary alkyl bromide moieties, makes it an exceptional building block for accessing a diverse array of functionalized acyclic butanes and, more significantly, for constructing substituted cyclobutane and thietane ring systems.
This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the reactivity of 1-bromo-2-(bromomethyl)butane, detailed experimental protocols for its application, and an exploration of the mechanistic principles that govern its transformations.
Physicochemical Properties & Safety and Handling
Compound Properties
A summary of the key physicochemical properties for 1-bromo-2-(bromomethyl)butane is provided below.
1-Bromo-2-(bromomethyl)butane, as an alkylating agent, must be handled with appropriate caution. Alkyl halides are generally considered hazardous, and proper safety measures are paramount.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6][7]
Handling: Avoid contact with skin, eyes, and clothing.[8] Keep the compound away from heat, sparks, and open flames, as it may be flammable.[7] Use explosion-proof equipment and take precautionary measures against static discharge.[9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste. Do not pour down the drain.[8]
Core Reactivity and Mechanistic Rationale
The synthetic utility of 1-bromo-2-(bromomethyl)butane is dominated by its nature as a 1,4-dielectrophile. The two carbon-bromine (C-Br) bonds are polarized, rendering the primary carbon atoms highly susceptible to nucleophilic attack.
Expertise & Causality:
The two bromomethyl groups are both primary halides. This structural feature heavily favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[10] Sₙ2 reactions are concerted, single-step processes where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This mechanism is preferred for primary halides due to the low steric hindrance around the reaction center, allowing for effective backside attack by the nucleophile.[10][11]
This reactivity can be channeled into two primary synthetic routes, as illustrated below:
Double Nucleophilic Substitution: Reaction with two or more equivalents of a monofunctional nucleophile to yield an acyclic, symmetrically functionalized butane.
Cyclization: Reaction with one equivalent of a difunctional nucleophile to form a four-membered ring system.
Caption: General reaction pathways for 1-bromo-2-(bromomethyl)butane.
Application I: Synthesis of Acyclic Functionalized Butanes
This application leverages the double Sₙ2 reactivity to install two identical functional groups onto the butane scaffold.
Protocol 1: Synthesis of 2-Ethyl-1,4-butanedinitrile
Dinitriles are valuable intermediates, as they can be readily hydrolyzed to dicarboxylic acids or reduced to diamines, providing access to a wide range of downstream products.
Causality Behind Experimental Choices:
Nucleophile: Sodium cyanide (NaCN) is an excellent carbon nucleophile for Sₙ2 reactions.
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively solvates the sodium cation while leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate.
Temperature: Moderate heating (e.g., 60-80 °C) is often required to ensure the reaction proceeds at a reasonable rate without promoting significant side reactions like elimination (E2), although elimination is less favorable for primary halides.
Step-by-Step Methodology:
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (2.5 g, 51 mmol, 2.2 eq).
Reagent Addition: Add 40 mL of anhydrous DMSO to the flask and stir the suspension. Add 1-bromo-2-(bromomethyl)butane (5.0 g, 21.7 mmol, 1.0 eq) dropwise via syringe over 10 minutes.
Reaction: Heat the reaction mixture to 70 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the starting material spot.
Work-up: Cool the mixture to room temperature. CAUTION: Quenching cyanide requires extreme care in a well-ventilated fume hood. Slowly pour the reaction mixture into 150 mL of a cold, saturated aqueous sodium hypochlorite (bleach) solution with vigorous stirring to oxidize and decompose excess cyanide. Stir for 1 hour.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude dinitrile can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Application II: Synthesis of Cyclic Derivatives for Drug Discovery
The 1,4-relationship of the two bromine atoms makes this precursor ideal for forming four-membered rings, which are highly sought-after motifs in medicinal chemistry.[12][13] Thietanes, four-membered sulfur-containing heterocycles, are of particular interest as they can serve as versatile bioisosteres and introduce favorable metabolic properties.[12][13]
Protocol 2: Synthesis of 3-Ethylthietane
This protocol demonstrates the construction of the thietane ring via an intramolecular double Sₙ2 reaction using a sulfide source.
Causality Behind Experimental Choices:
Nucleophile: Sodium sulfide (Na₂S) serves as the sulfur dinucleophile.
Solvent: A polar protic solvent like ethanol or a mixture with water can be effective. The reaction proceeds via a two-step sequence where the first substitution forms a thiol intermediate which is then deprotonated in situ and undergoes a rapid intramolecular cyclization.
Conditions: The high dilution principle is not strictly necessary here as the intramolecular Sₙ2 cyclization to form a four-membered ring is kinetically favored over intermolecular polymerization.
Caption: Experimental workflow for the synthesis of 3-ethylthietane.
Step-by-Step Methodology:
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium sulfide nonahydrate (6.2 g, 26 mmol, 1.2 eq) in 100 mL of 95% ethanol.
Reagent Addition: To this solution, add 1-bromo-2-(bromomethyl)butane (5.0 g, 21.7 mmol, 1.0 eq) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. The formation of a white precipitate (sodium bromide) will be observed. Monitor the reaction by GC-MS or TLC.
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.
Concentration: Remove the bulk of the ethanol from the filtrate via rotary evaporation.
Extraction: Resuspend the residue in 100 mL of water and extract with dichloromethane (3 x 40 mL).
Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
Purification: After filtering, carefully remove the solvent by rotary evaporation at low temperature (thietanes can be volatile). The crude product can be purified by careful distillation under reduced pressure to yield pure 3-ethylthietane.
Summary of Applications and Expected Outcomes
Protocol
Product Name
Structure
Key Application
Expected Yield
1
2-Ethyl-1,4-butanedinitrile
N#CCC(CC)CCN
Precursor to diamines, diacids
60-75%
2
3-Ethylthietane
CCC1CSC1
Bioisostere, drug discovery scaffold
50-65%
Conclusion
1-Bromo-2-(bromomethyl)butane stands out as a powerful and versatile C5 building block. Its well-defined reactivity, governed by the Sₙ2 mechanism, provides reliable and high-yielding pathways to both acyclic, bifunctional butanes and strained four-membered cyclic systems. The protocols detailed herein offer a robust starting point for researchers aiming to incorporate these valuable structural motifs into their synthetic programs, particularly in the fields of medicinal chemistry and materials science.
References
Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved from [Link]
Homework.Study.com. (n.d.). Why is there a difference in reactivity of 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane?. Retrieved from [Link]
Quora. (2021). Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral?. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation: Understanding 1-Bromo-2-methylbutane in Organic Chemistry. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)butane. Retrieved from [Link]
YouTube. (2025). [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbutane. Retrieved from [Link]
Reddit. (2018). Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. Retrieved from [Link]
ChemRxiv. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. Retrieved from [Link]
Chemistry Stack Exchange. (2018). Nucleophilic Substitution rate comparison 1-bromobutane and 2-bromo-2-methylpropane with NaOH. Retrieved from [Link]
ResearchGate. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
brainly.com. (2023). Draw the (most likely) major elimination product for the reaction of 2-bromo-2-methylbutane with: - KOH. Retrieved from [Link]
Chegg.com. (2017). Solved 1. The reaction of 2-bromo-2-methylbutane with. Retrieved from [Link]
ACS Publications. (2026). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Retrieved from [Link]
Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Patsnap Eureka. (2025). How Butane Supports the Advancement of Supercritical Fluid Applications. Retrieved from [Link]
American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved from [Link]
PubChem. (n.d.). 1-bromo-2,2-bis(bromomethyl)butane. Retrieved from [Link]
YouTube. (2021). SN2 Reaction Workup and Test of 1-Bromobutane Part-2. Retrieved from [Link]
Technical Support Center: Optimizing Reactions with 1-Bromo-2-(bromomethyl)butane
Welcome to the technical support center dedicated to 1-Bromo-2-(bromomethyl)butane. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to 1-Bromo-2-(bromomethyl)butane. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of reactions involving this versatile difunctional building block. Here, we move beyond simple protocols to explore the mechanistic principles that govern reaction outcomes, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common questions and challenges encountered when working with 1-Bromo-2-(bromomethyl)butane, providing a solid foundation for troubleshooting.
Q1: What are the key structural features of 1-Bromo-2-(bromomethyl)butane that influence its reactivity?
1-Bromo-2-(bromomethyl)butane (C₅H₁₀Br₂) is a chiral aliphatic dibromide.[1] Its reactivity is dominated by the two primary alkyl bromide functionalities. However, these two groups are not identical: one is part of a bromomethyl group attached to a chiral center, and the other is part of a 1-bromoethyl group. This subtle difference can lead to variations in reaction rates at the two positions, especially with bulky reagents. The primary nature of both alkyl halides strongly predisposes the molecule to undergo bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions.[2][3]
Q2: My reaction yield is low. What are the primary competing pathways I should consider?
Low yield is almost always a result of competing side reactions. For a primary dibromide like this, the main culprits are Sₙ2 (desired for substitution) and E2 (leads to elimination byproducts).
Bimolecular Nucleophilic Substitution (Sₙ2): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were a stereocenter (which is not the case for the carbon atoms bearing the bromine in this specific molecule).[2]
Bimolecular Elimination (E2): This pathway is favored by strong, bulky bases and higher temperatures. The base abstracts a proton from a carbon adjacent to the C-Br bond, leading to the formation of a double bond and expulsion of the bromide ion.[4]
Understanding how to control the balance between these two pathways is the key to improving your yield.
Caption: Competing Sₙ2 and E2 reaction pathways for alkyl halides.
Q3: How does my choice of solvent impact the reaction outcome?
The solvent plays a critical role in stabilizing transition states and influencing nucleophilicity. Choosing the right solvent is paramount for maximizing the yield of the desired Sₙ2 product.
Solvent Type
Examples
Effect on Sₙ2 Reaction
Effect on E2 Reaction
Rationale
Polar Aprotic
Acetone, DMF, DMSO, Acetonitrile
Strongly Favored
Less Favored
Solvates the cation of the nucleophilic salt but does not solvate the anion (nucleophile), leaving it "naked" and highly reactive. This maximizes the Sₙ2 rate.
Polar Protic
Water, Methanol, Ethanol
Less Favored
Favored
Solvates both the cation and the anion (nucleophile) through hydrogen bonding. This cages the nucleophile, reducing its reactivity and slowing the Sₙ2 rate. Can act as a base or nucleophile itself.
Non-Polar
Hexane, Toluene, Benzene
Not Favored
Not Favored
Reagents (especially ionic nucleophiles) often have poor solubility. Reaction rates are generally very slow.
Recommendation: For Sₙ2 reactions with 1-Bromo-2-(bromomethyl)butane, always start with a high-quality, anhydrous polar aprotic solvent.
Section 2: Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and solving common issues in substitution reactions.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Issue 1: Significant amount of unreacted starting material.
Possible Cause A: Insufficient Reaction Time or Temperature. Sₙ2 reactions, while often fast, are not instantaneous.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time. A moderate increase in temperature (e.g., from room temperature to 40-50 °C) can also significantly increase the rate, but be cautious of promoting elimination.
Possible Cause B: Poor Nucleophile Reactivity. The strength of your nucleophile is critical.
Solution: Ensure the nucleophile is pure and anhydrous. If using a weak nucleophile, consider using a stronger alternative. For reactions involving other halides, a catalytic amount of sodium iodide (NaI) can be added. The iodide will displace a bromide (Finkelstein reaction), and the resulting iodo-intermediate is much more reactive towards the primary nucleophile.[2]
Issue 2: Major byproduct is an alkene (elimination).
Possible Cause A: Temperature is too high. Higher temperatures provide the activation energy needed for the E2 pathway to compete effectively.
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. It is often better to run a reaction for 24 hours at room temperature than for 2 hours at 80 °C.
Possible Cause B: The nucleophile is too basic or sterically hindered. Strong, bulky bases (e.g., tert-butoxide) will overwhelmingly favor elimination.[4] Even some strong nucleophiles have sufficient basicity to cause E2.
Solution: If possible, choose a nucleophile with high nucleophilicity but lower basicity (e.g., N₃⁻, CN⁻, I⁻). Avoid bulky reagents if substitution is the goal.
Issue 3: Difficulty in purifying the final product.
Possible Cause: Formation of Emulsions during Workup. The organic nature of the product can sometimes lead to stubborn emulsions during aqueous extraction.[5]
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. This often helps to break up emulsions. Gentle swirling rather than vigorous shaking can also prevent their formation.[5]
Possible Cause: Co-elution during Column Chromatography. If the product and a byproduct have similar polarities, they may be difficult to separate on a silica gel column.
Solution: Optimize your solvent system for TLC to achieve maximum separation (a ΔRf of >0.2 is ideal). Consider using a gradient elution or switching to a different stationary phase (e.g., alumina) if silica is ineffective.
Section 3: Experimental Protocol Example
This section provides a robust, step-by-step protocol for a typical Sₙ2 reaction that can be adapted for various nucleophiles.
Protocol: Synthesis of 2-(Azidomethyl)-1-bromobutane
This protocol details the monosubstitution of 1-Bromo-2-(bromomethyl)butane with sodium azide, a strong and non-basic nucleophile, under optimal Sₙ2 conditions.
Materials:
1-Bromo-2-(bromomethyl)butane (1.0 eq)
Sodium Azide (NaN₃) (1.1 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl Ether
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel.
Procedure:
Reaction Setup: Under a nitrogen atmosphere, add 1-Bromo-2-(bromomethyl)butane to a round-bottom flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous DMF to dissolve the starting material (aim for a concentration of ~0.5 M).
Nucleophile Addition: Add sodium azide to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
Reaction: Stir the mixture at room temperature (20-25 °C) and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of deionized water.
Extraction: Extract the aqueous layer three times with diethyl ether.
Washing: Combine the organic layers and wash them twice with brine to remove residual DMF.[5]
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
References
Stewart, S. M. (2021). Synthesis of 1-Bromobutane: Purification. YouTube. [Link]
ResearchGate. The structure of 1-bromo-2-methylbutane. [Link]
European Business Magazine. (2023). Unveiling the Power of 1-Bromobutane: A Key Player in Industrial Innovation. [Link]
Q&A Wire. (2025). [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in acetone. YouTube. [Link]
Chegg.com. (2017). Solved 1. The reaction of 2-bromo-2-methylbutane with. [Link]
Technical Support Center: Strategies to Minimize Elimination in Reactions with 1-Bromo-2-(bromomethyl)butane
Welcome to the technical support guide for 1-Bromo-2-(bromomethyl)butane. This document provides in-depth guidance for researchers, scientists, and drug development professionals to navigate the synthetic challenges asso...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1-Bromo-2-(bromomethyl)butane. This document provides in-depth guidance for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically hindered substrate. Our focus is to provide actionable strategies and mechanistic insights to control the delicate balance between substitution and elimination reactions, ensuring you achieve your desired synthetic outcomes.
Introduction: The Challenge of 1-Bromo-2-(bromomethyl)butane
1-Bromo-2-(bromomethyl)butane is a unique aliphatic compound featuring two primary bromide leaving groups.[1][2][3] While primary halides are typically excellent candidates for bimolecular nucleophilic substitution (SN2) reactions, the structure of this molecule presents a significant challenge. The ethyl group at the C2 position creates substantial steric hindrance, impeding the required backside attack of a nucleophile on the electrophilic carbons.[4][5][6][7] This steric congestion significantly slows the rate of SN2 reactions and elevates the competitiveness of the bimolecular elimination (E2) pathway, often leading to undesired alkene byproducts.[7][8][9] Understanding and controlling the factors that govern these competing pathways is critical for its successful application in synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-Bromo-2-(bromomethyl)butane is producing a high yield of 2-ethyl-1,3-butadiene. Why is this happening and how can I prevent it?
This is a common issue stemming from the molecule's inherent reactivity. The formation of a conjugated diene indicates that a double-elimination reaction has occurred. This outcome is strongly favored by reaction conditions that promote the E2 mechanism.[10][11]
Causality: You are likely using a strong, sterically unhindered base (e.g., sodium hydroxide, sodium ethoxide) and/or elevated temperatures.[12][13] Strong bases readily abstract the acidic β-hydrogens, initiating the E2 cascade.[10] High temperatures thermodynamically favor elimination over substitution because elimination reactions typically have a higher activation energy and result in an increase in entropy (one reactant molecule becomes multiple product molecules).[13][14]
Solution: To prevent diene formation, you must create conditions that favor the SN2 pathway. This involves:
Lowering the temperature: Conduct the reaction at or below room temperature (0°C is often a good starting point).
Choosing the right reagent: Switch from a strong base to a reagent that is a strong nucleophile but a weak base. Examples include sodium iodide (NaI), sodium azide (NaN₃), or sodium cyanide (NaCN).
Q2: What are the ideal characteristics of a nucleophile to maximize the yield of the substitution product?
The ideal nucleophile for this substrate possesses high nucleophilicity combined with low basicity.
High Nucleophilicity: A strong nucleophile is required to effectively compete with the inherent steric hindrance and achieve a practical reaction rate.[7]
Low Basicity: A weak base is less likely to abstract a β-hydrogen, thereby suppressing the competing E2 elimination pathway.
Excellent choices that fit this profile include halides (I⁻ > Br⁻ > Cl⁻), azide (N₃⁻), cyanide (CN⁻), and carboxylates (RCOO⁻). Conversely, reagents like hydroxides (OH⁻), alkoxides (RO⁻), and especially bulky alkoxides like potassium tert-butoxide (t-BuOK), are strong bases and will predominantly yield elimination products.[11][15]
Q3: How does the choice of solvent impact the substitution-to-elimination product ratio?
Solvent choice is a critical parameter that can stabilize or destabilize the transition states of the competing reactions.
To Favor SN2 (Substitution): Use a polar aprotic solvent.[14] Examples include acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This enhances its nucleophilicity, favoring the SN2 pathway.
To Favor E2 (Elimination): Use a polar protic solvent, particularly in combination with a strong base.[12][13] For example, using sodium hydroxide in ethanol will favor elimination. The ethanol can participate in hydrogen bonding and also generates the ethoxide ion (EtO⁻), a strong base that promotes E2.
Mechanistic Rationale: A Tale of Two Pathways
The outcome of your reaction is determined by the kinetics of two competing bimolecular pathways: SN2 and E2. The nucleophile/base can either attack the electrophilic carbon (leading to substitution) or abstract a proton from a β-carbon (leading to elimination).
Caption: Decision flowchart for favoring substitution over elimination.
Recommended Protocols for Maximizing Substitution
The following protocols are designed to serve as validated starting points for your experiments.
Protocol 1: Disubstitution via Finkelstein Reaction (Halogen Exchange)
This protocol utilizes a classic SN2 reaction to replace both bromides with iodides. The choice of acetone as a solvent is key, as sodium iodide is soluble while the resulting sodium bromide is not, driving the reaction to completion according to Le Châtelier's principle.
Materials:
1-Bromo-2-(bromomethyl)butane (1.0 eq)
Sodium Iodide (NaI) (2.2 eq)
Anhydrous Acetone
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-(bromomethyl)butane and anhydrous acetone (approx. 10 mL per 1 g of substrate).
Add sodium iodide to the solution.
Heat the mixture to a gentle reflux (approx. 56°C) and stir.
Monitor the reaction progress by TLC or GC. A white precipitate (NaBr) will form as the reaction proceeds.
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
Filter the solid NaBr and wash it with a small amount of cold acetone.
Combine the filtrates and remove the acetone under reduced pressure.
The crude product can be purified by column chromatography or distillation.
Protocol 2: Disubstitution with Sodium Azide
This protocol uses sodium azide, an excellent nucleophile and weak base, in a polar aprotic solvent to synthesize the corresponding diazide, a versatile synthetic intermediate.
Materials:
1-Bromo-2-(bromomethyl)butane (1.0 eq)
Sodium Azide (NaN₃) (2.5 eq)
Anhydrous Dimethylformamide (DMF)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add sodium azide and anhydrous DMF.
Stir the suspension and add 1-Bromo-2-(bromomethyl)butane dropwise at room temperature.
Heat the reaction mixture to 50-60°C. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate care in a well-ventilated fume hood.
Monitor the reaction by TLC or GC until the starting material is consumed.
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to yield the crude diazide product, which can be further purified if necessary.
References
Filo. (2024, September 22). 2 reaction of OH−with (R)-1-bromo-2-methyl butane will form - (1) (S).
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
Various Authors. (2021, May 27). What are the conditions that favor the formation of the substitution product but not the elimination product? Quora. Retrieved from [Link]
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
Chemistry Stack Exchange. (2016, November 13). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved from [Link]
Various Authors. (2021, February 13). Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral? Quora. Retrieved from [Link]
Hulet, R. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
qnawire. (2025, January 16). [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in. YouTube. Retrieved from [Link]
Snapper, M. L., & Gabarda, A. E. (2008). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. The Journal of Organic Chemistry, 68(20), 7883–7884. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
Chemistry Steps. The E2 Reaction Mechanism. Retrieved from [Link]
Clark, J. elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
Zhang, Y., et al. (2018). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Molecules, 23(11), 2753. Retrieved from [Link]
Chemistry Stack Exchange. (2018, January 1). Nucleophilic Substitution rate comparison 1-bromobutane and 2-bromo-2-methylpropane with NaOH. Retrieved from [Link]
Unknown Author. Elimination Reactions. Retrieved from [Link]
Clark, J. elimination from unsymmetric halogenoalkanes. Chemguide. Retrieved from [Link]
Various Authors. (2023, June 20). What are the conditions that favour substitution and elimination of alkyl halide? Quora. Retrieved from [Link]
Simply Mechanisms. (2016, June 5). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). YouTube. Retrieved from [Link]
Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. 1-Bromo-2-(bromomethyl)butane. PubChem Compound Database. Retrieved from [Link]
MDPI. (2025, November 18). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]
Bartleby. Reaction Between 1-Bromobutane And 2-Methylpropane. Retrieved from [Link]
My Chem Corner. (2023, January 19). Arrange the compounds in each set in order of reactivity towards SN2 mechanism a)2-bromo-2-methyl. YouTube. Retrieved from [Link]
Various Authors. (2019, September 29). How to synthesise 1,3-butadiene from butane. Quora. Retrieved from [Link]
Organic Chemistry Tutor. (2022, March 30). E2 Reaction Tricks & Details You Need To Know! YouTube. Retrieved from [Link]
Organic Syntheses. 1,3-butadiene. Retrieved from [Link]
The Chemsitry Guru. (2020, April 20). Elimination Versus Substitution - Haloalkanes And Haloarenes #24. YouTube. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Reagent Focus: 1-Bromo-2-(bromomethyl)butane
CAS: 28148-05-2
Synonyms: 1,3-Dibromo-2-ethylpropane; 2-Ethyl-1,3-dibromopropane.
Primary Application: Synthesis of 3-substituted cyclobutane scaffolds (e.g., 3-ethylcyclobutane-1,1-dicarboxylic acid derivatives) for drug discovery.
Core Reaction Logic & Mechanistic Insight
The alkylation of active methylene compounds (like diethyl malonate) with 1-bromo-2-(bromomethyl)butane is a double nucleophilic substitution (
) cascade. This reaction is thermodynamically driven but kinetically challenged by the strain energy of the forming cyclobutane ring (~26 kcal/mol).
The Competitive Landscape
Success depends on managing the competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).
Step 1 (Intermolecular): The enolate attacks one bromide arm. This is fast and relatively easy.
Step 2 (Intramolecular): The mono-alkylated intermediate must rotate to bring the second bromide into proximity with the remaining acidic proton/enolate. This is the rate-determining step for cyclization.
Risk:[1][2] If the concentration is too high, the intermediate enolate will attack a new molecule of dibromide instead of closing the ring, leading to oligomers/polymers.
Critical Parameters
Parameter
Recommendation
Scientific Rationale
Concentration
High Dilution (<0.1 M)
Follows the Ruggli-Ziegler dilution principle . Low concentration statistically favors the intramolecular collision (ring closure) over intermolecular collision (polymerization).
Base Selection
NaH (2.2 - 2.5 equiv)
Sodium hydride (in DMF/THF) is often superior to alkoxides (NaOEt/EtOH). Alkoxides are nucleophilic and can cause ether by-products or transesterification. NaH is irreversible and non-nucleophilic.
Solvent
DMF or DMSO
Polar aprotic solvents enhance the nucleophilicity of the enolate "naked anion," accelerating the sluggish second step required for ring closure.
Temperature
Stepwise (0°C Reflux)
Initial addition at 0°C prevents uncontrolled exotherms. High heat (80-100°C) is required later to overcome the activation energy barrier of forming the strained cyclobutane ring.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a solid gel or gummy precipitate."
Diagnosis: Polymerization (Oligomerization).
Cause: The concentration of the electrophile (dibromide) was too high relative to the cyclization rate. The mono-alkylated intermediate reacted with another dibromide molecule rather than itself.
Corrective Action:
Protocol Shift: Switch to an Inverse Addition or Slow Addition protocol.
Technique: Pre-form the di-anion of the malonate (using excess base) and add the 1-bromo-2-(bromomethyl)butane dropwise over 4–6 hours.
Dilution: Increase solvent volume to ensure the final concentration does not exceed 0.05 M – 0.1 M.
Issue 2: "I see vinyl protons in the NMR (5.0–6.0 ppm) and low yield."
Diagnosis: Elimination (E2) Side Reactions.
Cause: The base acted as a proton acceptor on the alkyl halide arms rather than deprotonating the malonate, or the temperature was too high before alkylation occurred. 1,3-dibromides are prone to forming allylic bromides via elimination.
Corrective Action:
Base Control: If using NaOEt, ensure it is not in large excess relative to the malonate.
Temperature: Do not heat the reaction above 60°C until you are sure the first alkylation step is complete.
Sterics: If the problem persists, switch to a less bulky base or a strictly non-nucleophilic base (e.g., K2CO3 in Acetone/DMF with 18-Crown-6).
Issue 3: "I isolated the mono-alkylated open-chain product."
Diagnosis: Incomplete Cyclization.
Cause: The second deprotonation did not occur, or the ring closure is kinetically trapped.
Corrective Action:
Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of base. The first equivalent generates the enolate; the second is consumed after the first alkylation to regenerate the enolate for ring closure.
Forcing Conditions: After the initial reaction, reflux the mixture for 12–24 hours.
Leaving Group: Add a catalytic amount of NaI (Sodium Iodide) (Finkelstein condition). This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the ring closure.
This diagram illustrates the bifurcation between the desired cyclobutane synthesis and the common polymerization pitfall.
Caption: Mechanistic bifurcation showing how concentration and conditions dictate the ratio of Cyclobutane (Green) vs. Polymer/Olefin (Grey).
Diagram 2: Optimization Decision Tree
Follow this logic flow to optimize reaction conditions based on observed results.
Caption: Troubleshooting logic for common failure modes in 1,3-dihalide alkylations.
Standardized Protocol (NaH/DMF Method)
Safety Note: Sodium Hydride (NaH) releases hydrogen gas. Perform in a well-ventilated fume hood.
Preparation: Wash NaH (60% dispersion in oil, 2.5 equiv) with dry hexane to remove oil. Suspend in dry DMF (Dimethylformamide).
Enolate Formation: Cool to 0°C. Add Diethyl Malonate (1.0 equiv) dropwise. Stir for 30–45 mins until
evolution ceases.
Alkylation:
Dissolve 1-Bromo-2-(bromomethyl)butane (1.0 – 1.1 equiv) in a small volume of DMF.
Add this solution to the enolate slowly (over 1 hour) to maintain high dilution conditions relative to the reaction rate.
Cyclization:
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Heat to 80–90°C for 4–12 hours to drive the ring closure.
Workup: Quench with saturated
, extract with Ethyl Acetate, and wash with brine to remove DMF.
References
Synthesis of Cyclobutane Derivatives: Heesing, A., & Müllers, W. (1980). Chemische Berichte.
Dilution Principle: Ruggli, P. (1912). Justus Liebigs Annalen der Chemie.
1-Bromo-2-(bromomethyl)butane Data: National Institutes of Health (NIH) PubChem. Compound Summary for CAS 28148-05-2.
Malonate Alkylation Protocols: Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 21, p. 99 (1941). (Standard protocols for cyclobutane-1,1-dicarboxylates).
Phase Transfer Catalysis: Fedorynski, M., et al. (1978). Journal of Organic Chemistry. (Use of PTC for alkylation of phenylacetonitrile with dihaloalkanes).
Technical Support Center: 1-Bromo-2-(bromomethyl)butane
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 1-Bromo-2-(bromomethyl)butane in their experimental workflows. Given the reactive nature of vicinal dibro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 1-Bromo-2-(bromomethyl)butane in their experimental workflows. Given the reactive nature of vicinal dibromides, the stability and purity of this reagent are paramount to achieving reproducible and successful outcomes. This document provides in-depth technical guidance on storage, handling, and troubleshooting common issues related to the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Bromo-2-(bromomethyl)butane?
A1: Proper storage is critical to maintain the integrity of the compound. The ideal conditions are refrigeration at 2-8°C in a tightly sealed container.[1] The area should be a well-ventilated, designated space for flammable and reactive chemicals, away from heat sources, open flames, or sparks.[2][3] To minimize degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended, especially after the container has been opened.[4]
Q2: How can I visually assess if my 1-Bromo-2-(bromomethyl)butane has degraded?
A2: Fresh, high-purity 1-Bromo-2-(bromomethyl)butane should be a colorless to a very pale yellow liquid. Signs of degradation include a significant color change to yellow or brown, which may indicate the formation of oxidation or elimination byproducts. The presence of a precipitate or an unusually acrid odor can also suggest decomposition.
Q3: What are the primary degradation pathways for this compound?
A3: As a vicinal dibromide, 1-Bromo-2-(bromomethyl)butane is susceptible to two main degradation pathways:
Elimination: In the presence of bases (even trace amounts) or upon heating, it can undergo dehydrobromination to form various bromoalkene isomers. A second elimination can lead to alkyne formation.[5][6][7]
Nucleophilic Substitution: Reaction with nucleophiles, such as water from atmospheric moisture, can lead to hydrolysis, forming corresponding bromohydrins or diols.
Q4: What substances are incompatible with 1-Bromo-2-(bromomethyl)butane?
A4: To prevent violent reactions or degradation, keep this compound away from strong bases (e.g., hydroxides, alkoxides), strong oxidizing agents, and reactive metals.[2] Contact with these materials can catalyze rapid decomposition.
Q5: What is the expected shelf life?
A5: The shelf life is highly dependent on storage conditions. When stored unopened under the recommended conditions (refrigerated, inert atmosphere), it should remain stable for an extended period. However, once opened, its stability can be compromised by repeated exposure to air and moisture. It is best practice to use the material as quickly as possible and to re-purge the container with inert gas before resealing.
Experimental Troubleshooting Guide
Inconsistent or failed experiments are often traced back to reagent quality. This section addresses common problems and links them to the stability of 1-Bromo-2-(bromomethyl)butane.
Problem Encountered
Potential Cause Related to Reagent Stability
Recommended Action & Troubleshooting Steps
Low or No Reaction Yield
Reagent Degradation: The compound may have partially decomposed, leading to a lower concentration of the active starting material than calculated.
1. Assess Purity: Before use, run a quick purity check (see Protocol 2). 2. Use Fresh Reagent: Open a new, sealed bottle of the reagent and repeat the experiment. 3. Purify: If a new bottle is unavailable, consider purifying the reagent by passing it through a short plug of neutral alumina to remove acidic impurities, followed by distillation if necessary.
Formation of Unexpected Side Products
Presence of Impurities: Degradation products like bromoalkenes or hydrolysis products (alcohols) in the starting material can participate in side reactions.
1. Characterize the Starting Material: Obtain an NMR or GC-MS spectrum of your reagent to identify any significant impurities. 2. Adjust Reaction Conditions: If elimination is a suspected side reaction, consider running the reaction at a lower temperature.
Inconsistent Results Between Batches
Variable Reagent Quality: Improper storage of one batch may have led to significant degradation compared to another.
1. Standardize Storage: Implement a strict, standardized protocol for storing and handling all batches of the reagent.[2] 2. Qualify New Batches: Before using a new bottle in a critical experiment, perform a small-scale test reaction to ensure it performs as expected.
Reaction Fails to Initiate
Presence of Inhibitors: Acidic impurities (HBr) formed from hydrolysis can quench sensitive reactions or catalysts.
1. Neutralize: Consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any acidic impurities. 2. Purification: Pass the reagent through a plug of basic alumina immediately before use.
Key Experimental Protocols
Protocol 1: Safe Handling and Dispensing
Causality: Alkyl halides should be handled with care to minimize exposure and prevent contamination.[2] This protocol uses an inert atmosphere to prevent moisture-driven degradation.
Preparation: Work must be performed in a certified chemical fume hood. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Inert Atmosphere: Set up a Schlenk line or a glovebox with a dry, inert atmosphere (argon or nitrogen).
Temperature Equilibration: Allow the refrigerated reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
Dispensing: Using a clean, dry syringe or cannula, pierce the septum of the reagent bottle. Slowly draw the required volume of liquid.
Transfer: Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.
Storage after Use: Before removing the syringe, backfill the reagent bottle with inert gas. Tightly reseal the cap and secure it with paraffin film before returning it to the refrigerator.
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
Causality: TLC provides a quick, qualitative assessment of the presence of more polar impurities (like hydrolysis products) or less polar impurities (like elimination products).
Sample Preparation: In a small vial, dissolve 1-2 drops of 1-Bromo-2-(bromomethyl)butane in ~1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
Elution: Develop the plate in a TLC chamber using a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
Visualization: Visualize the plate under a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution.
Interpretation: A pure compound should show a single, well-defined spot. The presence of multiple spots indicates impurities. Hydrolysis products will typically have a lower Rf value (be more polar), while elimination products may have a higher Rf value (be less polar).
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting experiments when the quality of 1-Bromo-2-(bromomethyl)butane is .
Caption: Troubleshooting workflow for reagent-related experimental issues.
References
Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]
Patsnap Eureka. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved February 4, 2026, from [Link]
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved February 4, 2026, from [Link]
Scribd. (n.d.). 2-Bromo Butane Safety Data Sheet. Retrieved February 4, 2026, from [Link]
Reddit. (2025, June 23). Storage of bromine and chemicals?. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)butane. Retrieved February 4, 2026, from [Link]
Master Organic Chemistry. (n.d.). Formation of alkynes through double elimination of vicinal dibromides. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2023, November 8). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2020, May 30). 7.3: Preparation of Alkyl Halides. Retrieved February 4, 2026, from [Link]
National Institutes of Health (NIH). (n.d.). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. Retrieved February 4, 2026, from [Link]
NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved February 4, 2026, from [Link]
YouTube. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. Retrieved February 4, 2026, from [Link]
Pharmaffiliates. (n.d.). CAS No : 28148-05-2 | Product Name : 1-Bromo-2-(bromomethyl) butane. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved February 4, 2026, from [Link]
Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. Retrieved February 4, 2026, from [Link]
Troubleshooting guide for Grignard reactions with dibromoalkanes
Executive Summary: The Dibromoalkane Paradox Working with dibromoalkanes in Grignard chemistry presents a unique "Jekyll and Hyde" scenario. One specific congener (1,2-dibromoethane) is the industry-standard activator us...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dibromoalkane Paradox
Working with dibromoalkanes in Grignard chemistry presents a unique "Jekyll and Hyde" scenario. One specific congener (1,2-dibromoethane) is the industry-standard activator used to jumpstart dead reactions, while its homologs (
-dibromoalkanes) are challenging substrates prone to catastrophic polymerization or cyclization.
This guide addresses the three most critical failure modes:
Initiation Failure: The reaction refuses to start.
The "Gelling" Effect: Unwanted polymerization (Wurtz coupling).
Structural Suicide: Elimination and cyclization preventing di-Grignard formation.
Module 1: Initiation & Activation (The "Sleeping Beauty" Phase)
The Issue: Magnesium turnings are coated in a passivation layer of MgO/Mg(OH)₂, rendering them inert to organic halides.[1]
The Mechanism of Entrainment
We use 1,2-dibromoethane (EDB) as an entrainment agent. It does not form a stable Grignard reagent itself. Instead, it sacrifices itself to clean the magnesium surface.
Technical Insight:
When EDB reacts with Mg, it undergoes a 1,2-elimination, releasing ethylene gas. This gas evolution physically disrupts the oxide crystal lattice, while the chemical formation of soluble MgBr₂ exposes fresh, zero-valent Mg(0) sites.
DOT Diagram: Activation Mechanism
Figure 1: The sacrificial mechanism of 1,2-dibromoethane activation. Note that the organic backbone is lost as gas, leaving no carbon residue to interfere with the main reaction.
Module 2: Substrate Selectivity (The "Hydra" Effect)
When the dibromoalkane is your reactant (e.g., you want to make BrMg-(CH2)n-MgBr), the chain length (
) dictates the dominant failure mode.
Structural Fate Table
Chain Length ()
Dominant Side Reaction
Mechanism
Outcome
(1,2-dibromoethane)
Elimination
-elimination
Ethylene gas + MgBr₂ (No Grignard formed)
(1,3-dibromopropane)
Cyclization
Intramolecular Wurtz
Cyclopropane (Gas)
Competition
Intramolecular vs. Intermolecular
Mixture of Cycloalkane + Linear Polymer
Polymerization
Intermolecular Wurtz
Insoluble Gel / Oligomers
Critical Rule: You cannot prepare stable 1,2-dimagnesioethane via direct insertion. It will always eliminate. For
, the cyclization rate is extremely fast.
Module 3: The "High Dilution" Protocol (Solving Polymerization)
The Issue: Wurtz coupling occurs when a formed Grignard (R-MgBr) attacks an unreacted bromide (R-Br) on a neighboring molecule. With dibromides, this chains together (-Mg-R-R-Mg-) forming a polymer.
The Solution: Keep the concentration of unreacted bromide near zero at all times.
Correct: Adding bromide solution very slowly to the stirring Mg suspension.
DOT Diagram: High Dilution Strategy
Figure 2: Kinetic control via high dilution. By keeping the concentration of R-Br low relative to Mg, we statistically favor the reaction with Magnesium over the coupling with existing Grignard species.
Module 4: Advanced Protocols (When Standard Mg Fails)
If direct insertion fails or side reactions dominate, employ these advanced methodologies.
A. Turbo Grignard (Halogen-Metal Exchange)
Best for: Aryl dibromides or substrates with sensitive functional groups.
Reagent: Isopropylmagnesium chloride - Lithium Chloride complex (iPrMgCl[3]·LiCl).[3]
Mechanism: The LiCl breaks up polymeric aggregates, making the exchange faster and possible at lower temperatures (–20°C to RT).[3]
Protocol:
Allow to warm to 0°C.
Note: This avoids the "heat" of direct insertion, reducing Wurtz coupling.
B. Rieke Magnesium (Low-Temperature Insertion)
Best for: 1,3-dihalides or highly unreactive chlorides.
Reagent: Highly reactive Mg* powder prepared in situ by reducing MgCl₂ with Lithium Naphthalenide.
Advantage: Reacts at –78°C. At this temperature, Wurtz coupling and cyclization rates are kinetically suppressed, allowing the formation of species (like 1,3-dimagnesiopropane) that would otherwise cyclize.
Troubleshooting FAQ
Q1: My reaction mixture turned into a solid gel. What happened?A: You experienced intermolecular Wurtz coupling. You likely added the dibromide too fast or used too little solvent.
Fix: Restart. Use 4 equivalents of Mg. Dilute your dibromide 10x more than usual. Add it over 2-4 hours.
Q2: I am trying to make 1,2-dimagnesioethane, but I only see gas evolution.A: This is chemically forbidden via direct insertion. The intermediate Br-CH2-CH2-MgBr undergoes rapid internal elimination to form ethylene.
Fix: You cannot make this reagent. Redesign your synthesis to avoid this synthon.
Q3: The reaction starts but then stops (stalls).A: The Mg surface may have re-passivated, or you have coated the Mg with insoluble polymer byproducts.
Fix: Mechanical stirring must be vigorous (use an overhead stirrer, not a magnetic bar, if scale permits). Add a secondary burst of activator (1,2-dibromoethane).
Q4: Should I use Iodine (I₂) or 1,2-Dibromoethane to activate?A: For dibromoalkanes, 1,2-dibromoethane is superior. Iodine can form MgI₂, which is difficult to remove. 1,2-dibromoethane converts entirely to gas (ethylene), leaving the solution clean.
References
Knochel, P., et al. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link
Rieke, R. D., et al. (2000).[2][4] Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Journal of Organic Chemistry. Link
Master Organic Chemistry. (2011). Formation of Grignard Reagents. Link
Bickelhaupt, F. (1996). Grignard Reagents: New Developments. Wiley.[4] (Standard text on di-Grignard stability and cyclization).
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-(bromomethyl)butane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked question...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the impact of solvent choice on the reactivity of 1-Bromo-2-(bromomethyl)butane. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of your experimental work with this versatile reagent.
Overview
1-Bromo-2-(bromomethyl)butane is a unique aliphatic compound featuring two bromide leaving groups on adjacent carbon atoms, one primary and one secondary. This structure presents a fascinating array of potential reaction pathways, including intermolecular substitution (SN1, SN2), elimination (E1, E2), and intramolecular cyclization. The choice of solvent is a critical parameter that can profoundly influence the outcome of reactions involving this substrate, dictating the distribution of products by stabilizing or destabilizing key intermediates and transition states. Understanding these solvent effects is paramount for achieving desired reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1-Bromo-2-(bromomethyl)butane?
A1: Given its structure, 1-Bromo-2-(bromomethyl)butane can undergo several competing reactions:
Intermolecular Nucleophilic Substitution (SN1 and SN2): An external nucleophile can replace one or both bromide ions. The primary bromide is more susceptible to SN2 reactions due to less steric hindrance, while the secondary bromide can undergo both SN1 and SN2 reactions.
Intermolecular Elimination (E1 and E2): A base can remove a proton and a bromide ion to form an alkene. Both the primary and secondary bromides can participate in elimination reactions.
Intramolecular Cyclization: Under appropriate conditions, the molecule can react with itself to form a five-membered ring, ethylcyclopropane, via an intramolecular SN2 reaction.
Q2: How does the solvent polarity affect the reaction mechanism?
A2: Solvent polarity plays a crucial role in stabilizing charged species, which are often key intermediates in substitution and elimination reactions.
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are excellent at solvating both cations and anions. They strongly favor reactions that proceed through charged intermediates, such as SN1 and E1 mechanisms, by stabilizing the carbocation and the leaving group.[1]
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents can solvate cations but are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus favoring SN2 and E2 reactions.[2]
Nonpolar Solvents (e.g., hexane, toluene): These solvents do not effectively solvate charged species and are generally poor choices for reactions involving ionic intermediates or reagents.
Q3: Which solvent should I choose to favor intermolecular substitution over elimination?
A3: To favor substitution over elimination, you should generally use a good, non-basic nucleophile and a polar aprotic solvent at lower temperatures. Polar aprotic solvents enhance the nucleophilicity of the attacking species without strongly promoting elimination.[3] For SN1 reactions at the secondary carbon, a polar protic solvent with a weakly basic nucleophile is preferred.
Q4: I am observing a mixture of products. How can I improve the selectivity for a single product?
A4: Achieving high selectivity often requires careful optimization of several factors:
Solvent: As discussed, the choice of a polar protic, polar aprotic, or nonpolar solvent is a primary determinant of the reaction pathway.
Nucleophile/Base: The strength and steric bulk of the nucleophile or base are critical. Strong, bulky bases favor elimination, while good, non-basic nucleophiles favor substitution.
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[3]
Concentration: In the case of competing intermolecular and intramolecular reactions, high concentrations of the substrate and nucleophile will favor the intermolecular pathway, while dilute conditions can favor intramolecular cyclization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-Bromo-2-(bromomethyl)butane.
Issue
Potential Cause
Troubleshooting Steps & Scientific Rationale
Low yield of the desired substitution product, with significant alkene formation.
The reaction conditions are favoring elimination over substitution. This is common with strong, sterically hindered bases and at elevated temperatures.
1. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can significantly reduce the rate of elimination.[3] 2. Use a Less Basic Nucleophile: Switch to a nucleophile that is a weaker base but still a good nucleophile (e.g., azide, cyanide). 3. Change the Solvent: If using a polar protic solvent with a strong base, switch to a polar aprotic solvent (e.g., DMSO, DMF) to favor the SN2 pathway.[2]
Formation of a cyclized product (ethylcyclopropane) instead of the expected intermolecular substitution product.
The reaction conditions are favoring an intramolecular SN2 reaction. This is more likely at low concentrations.
1. Increase Reactant Concentrations: Higher concentrations of the alkyl halide and the external nucleophile will increase the probability of intermolecular collisions, favoring the desired substitution reaction. 2. Choose a More Potent External Nucleophile: A highly reactive external nucleophile can outcompete the internal nucleophilic attack.
No reaction or very slow reaction rate.
The chosen solvent may not be suitable for the intended reaction mechanism, or the nucleophile may be too weak. Steric hindrance at the secondary carbon can also slow down SN2 reactions.
1. Re-evaluate Solvent Choice: For SN2, ensure you are using a polar aprotic solvent. For SN1, a polar protic solvent is necessary to stabilize the carbocation intermediate.[1] 2. Increase Nucleophile Strength: If an SN2 reaction is desired, consider a stronger nucleophile. 3. Increase Temperature: While this can favor elimination, a moderate increase in temperature can overcome the activation energy barrier for sluggish substitution reactions. Monitor product formation closely.
A mixture of regioisomeric alkenes is formed in an elimination reaction.
Both Zaitsev (more substituted alkene) and Hofmann (less substituted alkene) elimination products are being formed.
1. Alter the Base: To favor the Zaitsev product, use a small, strong base (e.g., sodium ethoxide). To favor the Hofmann product, use a bulky, sterically hindered base (e.g., potassium tert-butoxide). The bulky base will preferentially abstract the less sterically hindered proton.[4]
Solvent Effects on Reaction Pathways: A Summary Table
Solvent Type
Properties
Favored Mechanisms for 1-Bromo-2-(bromomethyl)butane
Expected Major Products
Polar Protic (e.g., H₂O, EtOH, MeOH)
H-bond donor, solvates cations and anions well.
SN1, E1 (at the secondary carbon)
Mixture of substitution (racemic at the secondary carbon) and elimination products.
Polar Aprotic (e.g., Acetone, DMF, DMSO)
No H-bond donor, solvates cations well, anions are poorly solvated and more reactive.
SN2, E2, Intramolecular SN2
Intermolecular substitution (at primary and secondary carbons), elimination, or cyclization depending on the nucleophile/base and concentration.
Nonpolar (e.g., Hexane, Toluene)
Poor at solvating charged species.
Generally not suitable for ionic reactions.
Very slow or no reaction.
Experimental Protocol: Intramolecular Cyclization to form Ethylcyclopropane
This protocol provides a general method to favor the intramolecular SN2 reaction of 1-Bromo-2-(bromomethyl)butane.
Objective: To synthesize ethylcyclopropane via intramolecular cyclization.
Rationale: The use of a strong, non-nucleophilic base will deprotonate an intermediate formed from the reaction of a reducing agent with one of the bromides, creating an internal nucleophile. A polar aprotic solvent at dilute concentrations will favor the intramolecular pathway.
Materials:
1-Bromo-2-(bromomethyl)butane
Magnesium turnings
Anhydrous Diethyl Ether (polar aprotic, but less polar than DMF or DMSO, suitable for Grignard formation)
Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
Grignard Formation: Add a solution of 1-Bromo-2-(bromomethyl)butane in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition. The formation of the Grignard reagent at the primary bromide is expected to be faster.
Cyclization: Once the Grignard reagent is formed, the internal carbanion will act as a nucleophile, attacking the secondary carbon and displacing the bromide ion in an intramolecular SN2 fashion. The reaction may require gentle heating to go to completion.
Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Visualizing Reaction Pathways
Diagram 1: Competing Intermolecular and Intramolecular Reactions
Caption: Factors influencing the competition between intermolecular and intramolecular reactions.
Diagram 2: Troubleshooting Workflow for Low Substitution Yield
Caption: A decision tree for troubleshooting low yields in substitution reactions.
References
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Retrieved from [Link]
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
A Comparative Guide to the Reactivity of 1-Bromo-2-(bromomethyl)butane and 1,3-Dibromopropane in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular arc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two structurally related dibromoalkanes: 1-bromo-2-(bromomethyl)butane and 1,3-dibromopropane. While both serve as valuable precursors for the formation of cyclic structures, their inherent structural differences give rise to distinct reactivity profiles, particularly in intramolecular cyclization reactions. This analysis, grounded in established mechanistic principles and supported by experimental protocols, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Executive Summary
The primary distinction in the reactivity of 1-bromo-2-(bromomethyl)butane and 1,3-dibromopropane lies in the substitution pattern of the propane backbone. 1,3-Dibromopropane is a linear, unsubstituted 1,3-dihalide, making it a workhorse for the synthesis of simple cyclobutane and other C3-bridged ring systems.[1][2] In contrast, 1-bromo-2-(bromomethyl)butane possesses an ethyl group at the C2 position, introducing steric hindrance and invoking the Thorpe-Ingold effect. This substitution is predicted to significantly influence the rate and efficiency of intramolecular cyclization reactions, favoring the formation of the corresponding cyclobutane derivative.
Unveiling the Structural and Mechanistic Differences
Both 1-bromo-2-(bromomethyl)butane and 1,3-dibromopropane are primary alkyl bromides, and as such, their reactivity is primarily governed by the SN2 (bimolecular nucleophilic substitution) mechanism. In the context of intramolecular cyclization, a nucleophile generated within the same molecule attacks one of the electrophilic carbon atoms bearing a bromine atom, displacing the bromide ion and forming a cyclic product.
The key to understanding the differential reactivity of these two compounds lies in the transition state of the intramolecular SN2 reaction.
The Case of 1,3-Dibromopropane: The Unfettered Path to Cyclization
1,3-Dibromopropane represents the archetypal substrate for the formation of four-membered rings through intramolecular displacement.[1][2] In a typical malonic ester synthesis, for instance, the enolate of diethyl malonate first acts as a nucleophile to displace one of the bromide ions. Subsequent deprotonation and intramolecular attack by the newly formed carbanion on the remaining bromomethyl group leads to the formation of a cyclobutane ring.[3][4][5]
1-Bromo-2-(bromomethyl)butane and the Thorpe-Ingold Effect: A Catalyst for Cyclization
The presence of an ethyl group on the central carbon of the 1,3-dibromopropane backbone in 1-bromo-2-(bromomethyl)butane introduces a fascinating element of rate acceleration known as the Thorpe-Ingold effect or the gem-dialkyl effect.[6][7] This principle states that the presence of bulky substituents on a carbon atom within a chain that is to undergo cyclization will increase the rate of the ring-closing reaction.[6]
The Thorpe-Ingold effect is attributed to two primary factors:
Angle Compression: The steric bulk of the ethyl group compresses the bond angle between the two bromomethyl groups, bringing them into closer proximity and favoring the transition state for cyclization.[6]
Reduced Conformational Freedom: The presence of the substituent restricts the number of available conformations of the molecule, increasing the population of conformers that are suitably arranged for intramolecular attack.
Therefore, it is mechanistically predicted that 1-bromo-2-(bromomethyl)butane will undergo intramolecular cyclization at a faster rate and potentially with higher yields compared to its unsubstituted counterpart, 1,3-dibromopropane, under identical conditions.
Experimental Evidence and Protocols
Table 1: Physical and Chemical Properties
Property
1-Bromo-2-(bromomethyl)butane
1,3-Dibromopropane
Molecular Formula
C5H10Br2
C3H6Br2
Molecular Weight
229.94 g/mol
201.89 g/mol
Boiling Point
Not readily available
167 °C
Density
Not readily available
1.989 g/mL
Primary Reaction Type
SN2
SN2
Experimental Protocol 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate from 1,3-Dibromopropane
This classic procedure, adapted from Organic Syntheses, serves as a baseline for cyclobutane formation from an unsubstituted 1,3-dihalopropane.[2][5][8][9]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Materials:
Diethyl malonate
1,3-Dibromopropane
Sodium metal
Absolute ethanol
Diethyl ether
Saturated sodium chloride solution
Anhydrous magnesium sulfate
Procedure:
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1,3-dibromopropane dropwise.
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Experimental Protocol 2: Predicted Synthesis of Diethyl 3-Ethylcyclobutane-1,1-dicarboxylate from 1-Bromo-2-(bromomethyl)butane
While a specific, optimized protocol for this exact transformation is not widely published, the following procedure is based on the principles of the malonic ester synthesis and is expected to yield the desired product, likely with a faster reaction time compared to the unsubstituted analog.
Reaction Scheme:
Caption: Predicted reaction scheme for the synthesis of diethyl 3-ethylcyclobutane-1,1-dicarboxylate.
Materials:
Diethyl malonate
1-Bromo-2-(bromomethyl)butane
Sodium metal
Absolute ethanol
Diethyl ether
Saturated sodium chloride solution
Anhydrous magnesium sulfate
Procedure:
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.
Alkylation: Add diethyl malonate to the sodium ethoxide solution at room temperature. Following this, add 1-bromo-2-(bromomethyl)butane dropwise.
Reflux and Monitoring: Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). It is anticipated that the reaction will proceed to completion in a shorter timeframe than the analogous reaction with 1,3-dibromopropane.
Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1 to isolate diethyl 3-ethylcyclobutane-1,1-dicarboxylate.
Visualization of Reaction Workflow
The general workflow for the synthesis of cyclobutane derivatives via malonic ester synthesis is depicted below.
Caption: General experimental workflow for the synthesis of cyclobutane dicarboxylates.
Conclusion and Recommendations
The choice between 1-bromo-2-(bromomethyl)butane and 1,3-dibromopropane as a synthetic precursor will ultimately depend on the desired target molecule and the specific requirements of the reaction.
1,3-Dibromopropane remains the reagent of choice for the synthesis of unsubstituted cyclobutane rings and other C3-bridged systems due to its commercial availability and well-established reactivity.[1][2]
1-Bromo-2-(bromomethyl)butane is the superior choice when the goal is to synthesize a 3-ethyl-substituted cyclobutane ring or when a faster cyclization rate is desired. The Thorpe-Ingold effect, brought about by the ethyl substituent, is a powerful tool for accelerating intramolecular reactions and can lead to higher yields and shorter reaction times.
For researchers in drug development, the ability to introduce substituents on the cyclobutane ring with stereochemical control is often crucial. While this guide has focused on the inherent reactivity differences, further derivatization of the resulting cyclobutane products opens up a wide array of possibilities for creating novel and biologically active molecules. It is recommended that for any new synthetic route, small-scale pilot reactions are conducted to optimize conditions such as reaction time, temperature, and stoichiometry.
References
MDPI. (2022). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]
Journal of Chemical Education. (1973). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
Wikipedia. (2023). Thorpe–Ingold effect. Retrieved from [Link]
ResearchGate. (2006). The relative rates of bromination of cyclohexane and cyclopentane with molecular bromine. Comparison of the reactions in solution and in vapor phase. Retrieved from [Link]
National Institutes of Health. (2011). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Retrieved from [Link]
Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]
ResearchGate. (2016). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Retrieved from [Link]
Organic Syntheses. (1955). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
YouTube. (2022). Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (v2)- Undergraduate Teaching Lab Experiment. Retrieved from [Link]
Wikipedia. (2023). Steric effects. Retrieved from [Link]
ResearchGate. (2018). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv N-propargyl sulfonamide 2b. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)butane. Retrieved from [Link]
ResearchGate. (2014). A Note on a New Method of Preparation of (Bromomethyl) Malonic Ester. Retrieved from [Link]
YouTube. (2021). [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in. Retrieved from [Link]
Sci-Hub. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Retrieved from [Link]
Master Organic Chemistry. (2023). The Malonic Ester And Acetoacetic Ester Synthesis. Retrieved from [Link]
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
ACS Publications. (2008). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]
ResearchGate. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2021). 19.20 The Malonic Ester Synthesis: A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]
ResearchGate. (2016). Possible cyclic products from the reaction of 3 with 1,3-dibromopropane. Retrieved from [Link]
YouTube. (2020). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
Organic Syntheses. (1941). 19 -. Retrieved from [Link]
Supporting Information. (n.d.). Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters. Retrieved from [Link]
RSC Publishing. (2005). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Retrieved from [Link]
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
Reddit. (2015). Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. Retrieved from [Link]
Master Organic Chemistry. (2023). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
Technical Guide: Efficacy of 1-Bromo-2-(bromomethyl)butane in Spirocyclization
Executive Summary 1-Bromo-2-(bromomethyl)butane (CAS: 28148-05-2), also known as 2-ethyl-1,3-dibromopropane , is a specialized bifunctional electrophile used to synthesize substituted spirocyclobutane systems. Unlike sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Bromo-2-(bromomethyl)butane (CAS: 28148-05-2), also known as 2-ethyl-1,3-dibromopropane , is a specialized bifunctional electrophile used to synthesize substituted spirocyclobutane systems. Unlike standard 1,3-dibromopropane, which yields unsubstituted cyclobutane rings, this reagent introduces a specific ethyl-substitution pattern on the resulting ring. This structural nuance is critical in drug discovery for modulating lipophilicity (LogP) and metabolic stability without significantly altering the pharmacophore's electronic properties.
This guide evaluates its efficacy in spirocyclization reactions, comparing it against standard dihalides and Ring-Closing Metathesis (RCM) strategies.
Mechanistic Insight & Reactivity Profile
The Double Alkylation Mechanism
The formation of spirocyclobutanes using 1-bromo-2-(bromomethyl)butane proceeds via a sequential double nucleophilic substitution (
) mechanism.
Activation: The substrate (typically an active methylene compound like a malonate, cyanoacetate, or cyclic ketone) is deprotonated by a base (e.g., NaH, KOtBu, or
) to form an enolate.
First Alkylation (Intermolecular): The enolate attacks one of the primary bromide sites. This step is rate-limiting regarding bimolecular collision but is generally fast due to the primary nature of the electrophile.
Conformational Rotation: The intermediate mono-alkylated species must rotate to bring the second bromide into proximity with the regenerated carbanion.
Second Alkylation (Intramolecular): The ring closes to form the spirocyclobutane.
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
A critical factor in the efficacy of this reagent is the substituent at the C2 position (the ethyl group).
1,3-Dibromopropane (Unsubstituted): Lacks substituents at C2. The reactive ends have high conformational freedom, leading to a higher probability of intermolecular polymerization rather than intramolecular cyclization.
1-Bromo-2-(bromomethyl)butane (Ethyl substituted): The C2-ethyl group introduces steric bulk that compresses the bond angle between the two bromomethyl arms. This Thorpe-Ingold effect favors the reactive rotamer, increasing the rate of cyclization relative to polymerization. While less pronounced than the gem-dimethyl effect seen in 2,2-dimethyl-1,3-dibromopropane, the ethyl group provides a sufficient kinetic boost to make cyclization highly efficient.
Reaction Pathway Diagram (Graphviz)
Caption: Mechanistic pathway highlighting the kinetic competition between spirocyclization and polymerization. The C2-ethyl group favors the Intramolecular SN2 path.
Comparative Analysis: Alternatives & Performance
When designing a synthesis for spiro-fused rings, researchers typically choose between direct alkylation (using dihalides) or Ring-Closing Metathesis (RCM).
Comparison Table
Feature
1-Bromo-2-(bromomethyl)butane
1,3-Dibromopropane
1,3-Dibromo-2,2-dimethylpropane
Ring-Closing Metathesis (RCM)
Product Topology
3-Ethyl-spirocyclobutane
Unsubstituted spirocyclobutane
3,3-Dimethyl-spirocyclobutane
Cyclobutene / Cyclobutane
Cyclization Efficiency
High (Moderate Thorpe-Ingold)
Low (High polymerization risk)
Very High (Strong Thorpe-Ingold)
High (Catalyst dependent)
Atom Economy
Good (HBr byproduct)
Good
Good
Moderate (Ethylene loss)
Cost
Moderate
Low
Moderate
High (Ru-Catalyst required)
Scalability
Excellent (No heavy metals)
Good
Excellent
Limited (Catalyst removal)
Steric Profile
Balanced lipophilicity
Minimal
High steric bulk
Variable
Decision Matrix for Reagent Selection
Caption: Selection workflow based on the desired substitution pattern and steric requirements of the final drug candidate.
Experimental Protocol: Synthesis of Spiro[3.5]nonane Derivative
Objective: Synthesis of diethyl 3-ethylspiro[3.5]nonane-2,2-dicarboxylate using cyclohexane-1,1-dicarboxylate and 1-bromo-2-(bromomethyl)butane.
Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)
Solvent: DMF (Anhydrous) or DMSO (for faster rates)
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Methodology
Preparation of Base:
In a flame-dried 3-neck round-bottom flask under Argon, wash NaH (2.5 equiv) with dry hexane (3x) to remove mineral oil.
Suspend the NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.
Enolate Formation:
Add Diethyl cyclohexane-1,1-dicarboxylate (1.0 equiv) dropwise over 20 minutes.
Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes until hydrogen evolution ceases. The solution should appear clear to slightly turbid.
Alkylation:
Re-cool the solution to 0°C.
Add 1-Bromo-2-(bromomethyl)butane (1.2 equiv) dropwise. Note: Slow addition is crucial to minimize intermolecular polymerization.
Warm to RT and then heat to 60°C for 12–18 hours.
Work-up & Purification:
Cool reaction to RT. Quench carefully with sat.
.
Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine.
Dry over
, filter, and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The spirocyclic product typically elutes before any mono-alkylated impurities due to the "greasy" ethyl group and lack of polar OH/NH groups.
Expected Results & Troubleshooting
Typical Yield: 65–80%
Common Issue: Low yield due to polymerization.
Fix: Increase dilution (0.1 M) or use High Dilution Technique (simultaneous slow addition of base and alkylating agent).
Common Issue: Mono-alkylation only.
Fix: Ensure temperature is sufficient (60–80°C) to overcome the rotational barrier for the second ring closure.
References
PubChem. 1-Bromo-2-(bromomethyl)butane (Compound Summary). National Library of Medicine. Available at: [Link]
Lead Sciences. Product Analysis: 1-Bromo-2-(bromomethyl)butane. Available at: [Link]
Beilstein Journal of Organic Chemistry. Synthesis of spiro compounds via multicomponent reactions. Available at: [Link]
Royal Society of Chemistry. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones. Chemical Communications. Available at: [Link]
A Comparative Guide to the Kinetics of Nucleophilic Substitution of 1-Bromo-2-(bromomethyl)butane
For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Reactivity of a Vicinal Dibromide 1-Bromo-2-(bromomethyl)butane presents an interesting case for kinetic studies of nucleophili...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Reactivity of a Vicinal Dibromide
1-Bromo-2-(bromomethyl)butane presents an interesting case for kinetic studies of nucleophilic substitution. As a primary alkyl halide, it is predisposed to the SN2 (bimolecular nucleophilic substitution) mechanism. However, the presence of a second bromine atom on the adjacent carbon and the ethyl group on the C2 position introduces steric and electronic factors that can significantly influence the reaction rate compared to simpler primary alkyl halides. Understanding these nuances is critical for its effective utilization in synthetic chemistry, particularly in the construction of complex molecules where precise control of reactivity is paramount.
The core of this guide will be a comparative analysis, juxtaposing the predicted reactivity of 1-bromo-2-(bromomethyl)butane with well-characterized substrates like 1-bromobutane and other branched primary alkyl halides. This approach will provide a tangible reference frame for anticipating reaction outcomes and optimizing reaction conditions.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions of alkyl halides primarily proceed through two distinct mechanisms: SN1 and SN2. The operative pathway is dictated by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.
SN2 Reaction: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2][3] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. For SN2 reactions, steric hindrance around the reaction center is a crucial factor, with reactivity following the trend: methyl > primary > secondary >> tertiary.[1]
SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular ionization of the alkyl halide. The stability of the carbocation is the primary determinant of reactivity, following the trend: tertiary > secondary > primary.
Given that 1-bromo-2-(bromomethyl)butane is a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable. Therefore, it is expected to react predominantly through the SN2 mechanism .
Caption: Generalized SN2 mechanism for 1-bromo-2-(bromomethyl)butane.
In the absence of direct kinetic data for 1-bromo-2-(bromomethyl)butane, we can extrapolate its reactivity by comparing it to other primary alkyl bromides.
Alkyl Bromide
Structure
Relative Rate (vs. 1-bromobutane)
Key Structural Feature
Expected Impact on SN2 Rate
1-Bromobutane
CH₃CH₂CH₂CH₂Br
1.0
Unbranched primary
Baseline
1-Bromo-2-methylpropane
(CH₃)₂CHCH₂Br
~0.1
Branching at C2 (β-branching)
Significant decrease due to steric hindrance
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)
(CH₃)₃CCH₂Br
~10⁻⁵
Quaternary C2 (β-branching)
Drastic decrease due to severe steric hindrance
1-Bromo-2-(bromomethyl)butane
CH₃CH₂CH(CH₂Br)CH₂Br
Predicted: < 1.0
Branching and a second bromo group at C2
Moderate to significant decrease
Data for 1-bromobutane, 1-bromo-2-methylpropane, and neopentyl bromide are qualitative and based on established principles of steric hindrance in SN2 reactions.
The ethyl group and the bromomethyl group at the C2 position of 1-bromo-2-(bromomethyl)butane create significant steric hindrance at the reaction center (C1). This bulkiness will impede the backside attack of the nucleophile, leading to a slower reaction rate compared to a simple straight-chain primary alkyl halide like 1-bromobutane. The reactivity is expected to be comparable to or slightly less than that of 1-bromo-2-methylpropane due to the similar degree of β-branching.
Factors Influencing the Kinetics of Substitution
The rate of the SN2 reaction of 1-bromo-2-(bromomethyl)butane can be finely tuned by carefully selecting the nucleophile and the solvent.
The Nucleophile
The strength of the nucleophile plays a direct role in the kinetics of an SN2 reaction. Stronger nucleophiles will lead to a faster reaction rate.
Nucleophile
Relative Nucleophilicity (in protic solvents)
I⁻
Very High
HS⁻
High
CN⁻
High
Br⁻
Medium
N₃⁻
Medium
CH₃O⁻
Medium
Cl⁻
Low
F⁻
Very Low
H₂O
Very Low
For kinetic studies, a moderately reactive nucleophile like iodide (I⁻) or azide (N₃⁻) is often a good choice as it allows for convenient monitoring of the reaction progress.
The Solvent
The choice of solvent is critical in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more "naked" and reactive.[4]
Solvent Type
Examples
Effect on SN2 Rate
Rationale
Polar Aprotic
Acetone, DMF, DMSO, Acetonitrile
Increases rate
Solvates the cation, leaving the nucleophile more reactive.
Polar Protic
Water, Ethanol, Methanol
Decreases rate
Solvates the nucleophile through hydrogen bonding, reducing its reactivity.
Nonpolar
Hexane, Toluene, CCl₄
Very slow rate
Reactants are often insoluble.
For kinetic studies of 1-bromo-2-(bromomethyl)butane, a polar aprotic solvent such as acetone or dimethylformamide (DMF) would be the most suitable choice to ensure a reasonable reaction rate.
Experimental Protocol: A Self-Validating System for Kinetic Measurement
This section outlines a detailed, step-by-step methodology for determining the rate constant of the nucleophilic substitution of 1-bromo-2-(bromomethyl)butane with sodium iodide in acetone. This protocol is designed to be a self-validating system, incorporating controls and checks for accuracy.
Materials and Instrumentation
1-Bromo-2-(bromomethyl)butane (high purity)
Sodium iodide (anhydrous)
Acetone (anhydrous, HPLC grade)
Volumetric flasks (Class A)
Pipettes (Class A)
Thermostated water bath or reaction block
Magnetic stirrer and stir bars
Stopwatch
Conductivity meter or a method for quenching and titrating the remaining nucleophile (e.g., silver nitrate titration for iodide).
Experimental Workflow
Caption: Workflow for the kinetic study of 1-bromo-2-(bromomethyl)butane.
Detailed Procedure
Solution Preparation:
Prepare a 0.1 M stock solution of 1-bromo-2-(bromomethyl)butane in anhydrous acetone in a volumetric flask.
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone in another volumetric flask.
Temperature Equilibration:
Place the two stock solutions and a separate flask of anhydrous acetone (for rinsing) in a thermostated water bath set to the desired reaction temperature (e.g., 25 °C) for at least 30 minutes to ensure thermal equilibrium.
Reaction Initiation:
Pipette a known volume (e.g., 50.0 mL) of the sodium iodide solution into the reaction vessel equipped with a magnetic stir bar.
If using a conductivity meter, place the probe into the solution.
To initiate the reaction, rapidly add an equal volume (e.g., 50.0 mL) of the 1-bromo-2-(bromomethyl)butane stock solution and simultaneously start the stopwatch.
Data Collection (Conductivity Method):
Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) for a period sufficient for the reaction to proceed to a significant extent (e.g., 2-3 half-lives). The conductivity will change as the ionic composition of the solution changes (Na⁺I⁻ is replaced by Na⁺Br⁻).
Data Analysis:
The reaction is expected to follow second-order kinetics: Rate = k[Alkyl Halide][I⁻].
If the initial concentrations are equal, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt, where [A] is the concentration of the reactant.
Convert the conductivity readings to concentration of iodide remaining at each time point using a calibration curve.
Plot 1/[I⁻]t versus time. The plot should be a straight line with a slope equal to the rate constant, k.
Conclusion: A Framework for Predictive Reactivity
While direct, experimentally determined kinetic data for the nucleophilic substitution of 1-bromo-2-(bromomethyl)butane remains a gap in the current literature, a comprehensive understanding of its structural features and the principles of SN2 reactions allows for a robust prediction of its reactivity. It is anticipated to be less reactive than unbranched primary alkyl halides due to steric hindrance, and its reaction rate can be effectively manipulated through the judicious choice of nucleophile and solvent. The experimental protocol provided in this guide offers a reliable method for researchers to determine the kinetic parameters of this and other related compounds, thereby enabling its more effective application in synthetic and medicinal chemistry.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link][1]
Chemistry LibreTexts. (2022, November 11). 9.3: The SN2 Reaction. [Link][5]
Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. [Link][4]
A Spectroscopic Guide to Differentiating Diastereomers of 1-Bromo-2-(bromomethyl)butane
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is paramount. Isomers, particularly diastereomers, often exhibit distinct biological activiti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is paramount. Isomers, particularly diastereomers, often exhibit distinct biological activities, making their unambiguous identification a critical step in research and quality control. This guide provides a comprehensive spectroscopic comparison of the diastereomers of 1-bromo-2-(bromomethyl)butane, offering researchers a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Challenge of Stereoisomer Identification
1-Bromo-2-(bromomethyl)butane possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers, (R)- and (S)-1-bromo-2-(bromomethyl)butane. The presence of this stereocenter renders the two protons on the adjacent bromomethyl group diastereotopic. This diastereotopicity is a key feature that can be exploited for spectroscopic differentiation. This guide will delve into the expected spectral differences between these diastereomers, drawing upon established principles of spectroscopy and data from analogous brominated alkanes.
Molecular Structure and Isomerism
The structural formula of 1-bromo-2-(bromomethyl)butane is presented below. The chiral center at C2 gives rise to two enantiomeric forms.
Caption: Figure 1: Structure of 1-Bromo-2-(bromomethyl)butane with the chiral center indicated by an asterisk.
¹H NMR Spectroscopy: A Powerful Tool for Diastereomer Discrimination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing diastereomers. The subtle differences in the chemical environments of protons in diastereomers can lead to distinct chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Data
Proton Assignment
Expected Chemical Shift (ppm)
Expected Multiplicity
Expected Coupling Constants (Hz)
CH₃
~0.9 - 1.1
Triplet (t)
J ≈ 7.5
CH₂ (butane chain)
~1.4 - 1.8
Multiplet (m)
-
CH (chiral center)
~2.0 - 2.5
Multiplet (m)
-
CH₂Br (diastereotopic)
~3.4 - 3.8
Two Doublets of Doublets (dd)
J_gem ≈ 10-12, J_vic ≈ 4-8
Causality Behind Spectral Predictions:
Chemical Shift: The protons on the carbons bearing bromine atoms (CH₂Br) are expected to be the most deshielded due to the electronegativity of bromine, hence their downfield chemical shift.
Diastereotopicity: The two protons of the bromomethyl group attached to the chiral center are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will appear as two separate signals, each likely a doublet of doublets due to geminal coupling to each other and vicinal coupling to the proton on the chiral center. This is a definitive feature to look for.[1]
Spin-Spin Splitting: The terminal methyl group will be split into a triplet by the adjacent methylene group. The methylene and methine protons will exhibit complex multiplet patterns due to coupling with multiple, non-equivalent neighboring protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. While the differences between diastereomers in ¹³C NMR are often smaller than in ¹H NMR, they can still be observed, particularly for carbons near the stereocenter.
Predicted ¹³C NMR Spectral Data
Carbon Assignment
Expected Chemical Shift (ppm)
CH₃
~10 - 15
CH₂ (butane chain)
~25 - 35
CH (chiral center)
~40 - 50
CH₂Br
~30 - 40
Rationale for Chemical Shift Assignments:
The carbon atoms directly bonded to the electronegative bromine atoms will be shifted downfield. The chiral carbon and the adjacent carbons will have distinct chemical shifts that can be used for identification. For diastereomers, slight variations in these chemical shifts are expected due to the different spatial arrangements of the substituents.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is primarily used to identify the functional groups present in a molecule. For 1-bromo-2-(bromomethyl)butane, the key vibrational modes are associated with C-H and C-Br bonds.
Key IR Absorptions
Bond Vibration
Expected Wavenumber (cm⁻¹)
Intensity
C-H stretch (sp³)
2850 - 3000
Strong
C-H bend
1350 - 1470
Medium
C-Br stretch
500 - 600
Strong
While IR spectroscopy is excellent for confirming the presence of the alkyl halide functionality, it is generally not sensitive enough to distinguish between diastereomers.[3][4] The overall IR spectra of the diastereomers are expected to be very similar, with minor differences potentially observable in the fingerprint region (below 1500 cm⁻¹).[3]
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Expected Fragmentation in Mass Spectrometry
Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This will result in peaks at m/z values corresponding to the molecular weight with each isotope.[5]
M+2 Peak: The presence of two bromine atoms will lead to a characteristic M, M+2, and M+4 pattern in the molecular ion region.
Loss of Br: A common fragmentation pathway for bromoalkanes is the loss of a bromine radical, leading to a carbocation fragment.[5][6]
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a bromine atom is also a likely fragmentation pathway.
Caption: Figure 2: Simplified fragmentation pathway for 1-bromo-2-(bromomethyl)butane in mass spectrometry.
Similar to IR spectroscopy, standard mass spectrometry is unlikely to differentiate between diastereomers as they have the same mass and will likely exhibit very similar fragmentation patterns.
Experimental Protocols
To obtain high-quality spectroscopic data for the comparison of 1-bromo-2-(bromomethyl)butane isomers, the following experimental procedures are recommended.
Sample Preparation
NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
IR Spectroscopy: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
A Comparative Guide to the Reactivity of Primary and Secondary Bromides in Substituted Butanes
For researchers, scientists, and professionals in drug development, a nuanced understanding of alkyl halide reactivity is fundamental to synthetic strategy. This guide provides an in-depth comparison of the reactivity be...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a nuanced understanding of alkyl halide reactivity is fundamental to synthetic strategy. This guide provides an in-depth comparison of the reactivity between primary (1-bromobutane and its substituted analogs) and secondary (2-bromobutane) bromides. We will explore the mechanistic underpinnings of their differential reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by experimental considerations.
Theoretical Framework: The Decisive Role of Structure
The structure of the alkyl halide substrate is a primary determinant of the reaction pathway it will favor.[1] Key factors include the degree of substitution at the alpha-carbon (the carbon bonded to the bromine) and the steric hindrance around the reaction center.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The two predominant mechanisms, SN1 and SN2, are heavily influenced by the substrate's structure.[2]
The SN2 Pathway (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[2] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2]
Primary Bromides (e.g., 1-bromobutane): These substrates are ideal for SN2 reactions. The primary carbon is relatively unhindered, allowing for easy backside attack by the nucleophile.[3][4] The lack of steric hindrance results in a lower activation energy for the transition state.[4] Consequently, primary alkyl halides react much faster than secondary halides via the SN2 mechanism.[5]
Secondary Bromides (e.g., 2-bromobutane): The presence of two alkyl groups on the alpha-carbon in secondary bromides creates significant steric hindrance, impeding the backside approach of the nucleophile.[4] This steric strain raises the energy of the SN2 transition state, making the reaction slower compared to primary bromides.[5]
The SN1 Pathway (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate.[2] In the second step, the nucleophile attacks the planar carbocation.[2] The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.[6]
Primary Bromides: Primary bromides are highly unlikely to undergo SN1 reactions because the resulting primary carbocation is extremely unstable.[3][7]
Secondary Bromides: Secondary bromides can undergo SN1 reactions because the secondary carbocation formed is more stable than a primary carbocation due to the electron-donating inductive effect and hyperconjugation from the two adjacent alkyl groups.[7][8] The stability of the carbocation intermediate is a critical factor in determining the feasibility of the SN1 pathway.[6][9] The order of carbocation stability is tertiary > secondary > primary.[7][10]
Elimination Reactions: The Competition Between E1 and E2
Elimination reactions, which result in the formation of an alkene, are often in competition with substitution reactions.[11] The two main elimination mechanisms are E1 and E2.
The E2 Pathway (Bimolecular Elimination): This is a concerted, one-step reaction where a base removes a proton from a beta-carbon while the leaving group departs from the alpha-carbon.[12] The rate of an E2 reaction depends on the concentration of both the alkyl halide and the base.[12]
Primary and Secondary Bromides: Both primary and secondary bromides can undergo E2 reactions, especially in the presence of a strong, bulky base.[3][13] For secondary bromides, E2 is often a major pathway, particularly with strong bases, as it avoids the formation of a carbocation intermediate.[14] The regioselectivity of E2 reactions is governed by Zaitsev's rule (favoring the more substituted alkene) unless a sterically hindered base is used.
The E1 Pathway (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate, similar to the SN1 pathway.[12] After the carbocation is formed, a weak base removes a beta-proton to form the double bond.[12] The rate of an E1 reaction is dependent only on the concentration of the alkyl halide.[12]
Primary Bromides: E1 reactions are highly improbable for primary bromides due to the instability of the primary carbocation.[3]
Secondary Bromides: Secondary bromides can undergo E1 reactions because they can form a relatively stable secondary carbocation.[1] E1 reactions often compete with SN1 reactions and are favored by higher temperatures and the use of weak, non-nucleophilic bases.[15]
Experimental Validation and Data
The theoretical predictions of reactivity can be validated through kinetic studies and product analysis. A common experimental setup involves reacting the alkyl bromide with a nucleophile/base under controlled conditions and monitoring the reaction progress.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the relative rates of substitution for 1-bromobutane and 2-bromobutane with a given nucleophile.
Methodology:
Reaction Setup: Prepare separate solutions of 1-bromobutane and 2-bromobutane of known concentration in a suitable solvent (e.g., acetone for SN2, a polar protic solvent like ethanol/water for SN1).
Initiation: Add a standardized solution of the nucleophile (e.g., sodium iodide in acetone for SN2) to each alkyl bromide solution at a constant temperature.
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction.
Analysis: Analyze the concentration of the remaining alkyl bromide and/or the formed product using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]
Rate Determination: Plot the concentration of the reactant versus time to determine the initial reaction rate. Compare the rates for the primary and secondary bromides.
Comparative Reactivity Data
The following table summarizes the expected relative reaction rates based on established principles of organic chemistry.
Studies have shown that for SN2 reactions, primary alkyl bromides react significantly faster than secondary alkyl bromides. For example, the reaction of various alkyl bromides with thiocyanide ion in ethanol shows a large decrease in reaction rate as alkyl substitution on the alpha-carbon increases.[5] Methyl bromide reacts about 20-30 times faster than simple primary alkyl bromides, which in turn react about 20 times faster than simple secondary alkyl bromides.[5]
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways for primary and secondary bromides.
Caption: Comparison of SN2 reaction pathways for primary and secondary bromides.
Structural Validation of 1-Bromo-2-(bromomethyl)butane Derivatives: A Comparative Analytical Guide
Topic: Validating the structure of 1-Bromo-2-(bromomethyl)butane reaction products Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Pi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the structure of 1-Bromo-2-(bromomethyl)butane reaction products
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Pincer" Electrophile Challenge
In medicinal chemistry, 1-Bromo-2-(bromomethyl)butane (also known as 1,3-dibromo-2-ethylpropane ) is a critical building block for introducing substituted cyclobutane rings or spiro-cycles into drug scaffolds (e.g., analogs of serotonin agonists like Clebopride).
Unlike simple alkyl halides, this molecule acts as a "pincer" electrophile.[1] Its reaction with bis-nucleophiles (such as diethyl malonate) requires a precise double-alkylation event.[1] The primary challenge in process validation is distinguishing the Target Cyclized Product from the Mono-Alkylated Impurity and Elimination Byproducts .
This guide objectively compares the analytical performance of NMR, MS, and IR techniques in validating these structural outcomes, supported by experimental protocols and decision logic.
The Reaction Landscape: Target vs. Alternatives
When reacting 1-Bromo-2-(bromomethyl)butane (1) with a nucleophile like Diethyl Malonate (2) , three distinct structural outcomes compete. Validating the product requires proving the absence of the "Alternative" structures.
Follow this logic to validate the crude oil before purification.
Figure 2: Analytical decision matrix for validating cyclization completion.
Technical Insights & Troubleshooting
The "Gem-Diester" Effect
The presence of two ester groups at C1 (the "gem-diester" or Thorpe-Ingold effect) significantly aids cyclization by compressing the internal bond angle, bringing the electrophilic ends closer together. If you replace Diethyl Malonate with a mono-ester, the yield of the Target (A) will drop significantly in favor of Polymer (D) .
Stereochemistry Note
While Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is achiral (it possesses a plane of symmetry passing through C1 and C3), the protons on C2 and C4 are diastereotopic .
Observation: In high-field NMR (400 MHz+), the protons on the ring methylene groups (C2/C4) may appear as complex higher-order multiplets rather than simple doublets/triplets. This complexity is a confirmation of the rigid ring structure, not an impurity.[1]
Purification Recommendation
Because the Target Product and the Open Chain Impurity have vastly different polarities (due to the exposed alkyl bromide) and molecular weights:
Vacuum Distillation: The most effective separation.[1] The cyclobutane has a lower boiling point than the heavier brominated acyclic impurity.[1]
Chemical Treatment: If NMR shows trace acyclic bromide (
5%), treat the crude mixture with a secondary amine (e.g., diethylamine) to convert the impurity into a basic amine, which can then be removed via acid wash.
References
Synthesis of Cyclobutanes via Malonic Ester
Hebert, E. (2019).[1] Cyclobutane Biomimetics in Synthesis. Journal of Organic Chemistry.
Context: General methodology for 1,3-dihalide cyclization with malon
NMR Characterization of Cyclobutanes
Baranac-Stojanović, M., & Stojanović, M. (2013).[1][3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.[1][3]
Context: Explains the upfield/downfield shift anomalies in strained rings used for valid
Reaction Precedents (1,3-dibromo-2-ethylpropane)
Mariella, R. P., & Raube, R. (1952).[1] The Synthesis of Some Cyclobutane Derivatives. Journal of the American Chemical Society, 74(2), 518–521.
Context: Foundational paper establishing the cyclization of 1,3-dibromides with malonic esters.[1]
Analytical Data Verification
National Institute of Standards and Technology (NIST).[1] Mass Spectrum of Diethyl cyclobutane-1,1-dicarboxylate derivatives.
Context: Reference for fragmentation patterns of dicarboxyl
A Senior Application Scientist's Guide to Benchmarking 1-Bromo-2-(bromomethyl)butane Against Commercial Cross-linkers
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of bioconjugation and drug development, the selection of a cross-linking agent is a critical decision that influences the stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation and drug development, the selection of a cross-linking agent is a critical decision that influences the stability, efficacy, and toxicity of the final product. While a host of commercial cross-linkers with well-defined reactivities are available, there is a continuous search for novel reagents with unique properties. This guide introduces 1-Bromo-2-(bromomethyl)butane, a simple alkyl dihalide, as a potential cross-linking agent and provides a comprehensive framework for its evaluation against established commercial cross-linkers, namely BS³ (a homobifunctional, amine-reactive cross-linker) and SMCC (a heterobifunctional, amine- and sulfhydryl-reactive cross-linker). This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to rigorously assess the performance of this novel reagent.
Introduction to Cross-linking in Bioconjugation
Chemical cross-linking is a powerful technique used to covalently connect two or more molecules, and it plays a pivotal role in numerous applications within drug development and biological research.[1] These applications include the stabilization of protein-protein interactions for structural studies, the conjugation of antibodies to cytotoxic drugs to create antibody-drug conjugates (ADCs), and the development of novel biomaterials.[2] A cross-linker is a molecule with two or more reactive ends that can form covalent bonds with specific functional groups on other molecules, such as proteins or peptides.[3]
The ideal cross-linker possesses a suite of desirable characteristics:
High Reactivity and Specificity: It should efficiently react with the target functional groups under biocompatible conditions (e.g., physiological pH and temperature) with minimal side reactions.
Defined Spacer Arm Length: The distance between the reactive ends, known as the spacer arm, influences the spatial constraints of the cross-link and can be a critical parameter in applications like structural biology.[4]
Stability: The newly formed covalent bonds must be stable under physiological conditions to ensure the integrity of the conjugate.
Low Cytotoxicity: The cross-linker and its byproducts should exhibit minimal toxicity to cells and tissues.
Commercial cross-linkers are broadly categorized as homobifunctional (possessing two identical reactive groups) or heterobifunctional (possessing two different reactive groups).[5] This distinction allows for either one-step or multi-step conjugation strategies, providing control over the cross-linking process.
Profiling the Cross-linkers
1-Bromo-2-(bromomethyl)butane: A Novel Candidate
1-Bromo-2-(bromomethyl)butane is a simple, commercially available alkyl dihalide. Its potential as a cross-linker stems from the reactivity of its two primary alkyl bromide groups.
Proposed Reactivity: Alkyl halides are electrophilic and can react with nucleophiles.[8] In the context of proteins, the primary nucleophilic functional groups are the thiol group of cysteine and the primary amines of lysine residues and the N-terminus. The carbon-bromine bond is relatively reactive, making it a suitable target for nucleophilic attack.[9] Alkyl bromides have been shown to react with a broad range of nucleophilic amino acids, not limited to just cysteine.[10]
The proposed reaction mechanism involves a nucleophilic substitution (Sₙ2) reaction, where the nucleophilic group on the protein attacks the carbon atom bearing the bromine, displacing the bromide ion.
Potential Advantages:
Simplicity and Cost-Effectiveness: As a basic chemical, it is likely to be more economical than complex commercial cross-linkers.
Formation of Stable Bonds: The reaction with amines forms stable secondary amine linkages, and with thiols, it forms highly stable thioether bonds.[7][11] Thioether bonds are resistant to reduction, a limitation of disulfide-based linkers.[7]
Potential Disadvantages:
Lack of Specificity: As a homobifunctional reagent with reactivity towards multiple nucleophiles, it may lead to a heterogeneous mixture of cross-linked products.
Slower Reaction Kinetics: The reaction of alkyl halides with amines and thiols may be slower compared to the highly reactive NHS esters or maleimides found in commercial cross-linkers.
Cytotoxicity Concerns: Alkylating agents are known to have cytotoxic effects, primarily through DNA alkylation, which needs to be carefully evaluated.[6][12][13]
Reactivity: Homobifunctional, with two water-soluble N-hydroxysuccinimide (NHS) esters that react specifically with primary amines at pH 7-9 to form stable amide bonds.[4][14]
Spacer Arm Length: 11.4 Å
BS³ is a popular choice for cross-linking cell surface proteins due to its water solubility, which prevents it from permeating the cell membrane.
Reactivity: Heterobifunctional, with an NHS ester that reacts with primary amines (pH 7-9) and a maleimide group that reacts specifically with sulfhydryl groups (pH 6.5-7.5).[15][16] This allows for controlled, two-step conjugation.[17]
Spacer Arm Length: 8.3 Å
SMCC is widely used in the preparation of antibody-drug conjugates and other bioconjugates where precise control over the linkage is required.[16]
Experimental Benchmarking Workflow
To objectively compare the performance of 1-Bromo-2-(bromomethyl)butane with BS³ and SMCC, a series of experiments are proposed. The following workflow provides a structured approach to this evaluation.
Caption: Proposed experimental workflow for benchmarking cross-linkers.
Detailed Experimental Protocols
Experiment 1: Evaluation of Cross-linking Efficiency
This experiment aims to compare the efficiency of each cross-linker in forming covalent bonds with a model protein, Bovine Serum Albumin (BSA).
Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).
For the SMCC reaction, a portion of the BSA solution needs to be reduced to expose free sulfhydryl groups. Treat BSA with 10 mM DTT for 30 minutes at room temperature, followed by removal of DTT using a desalting column.
Cross-linker Preparation:
1-Bromo-2-(bromomethyl)butane: Prepare a 10 mM stock solution in DMSO.
BS³: Prepare a 10 mM stock solution in water immediately before use.[18]
SMCC: Prepare a 10 mM stock solution in DMSO.
Cross-linking Reaction:
Set up reactions in separate microcentrifuge tubes for each cross-linker.
To the BSA solution, add the cross-linker stock solution to achieve a final molar excess of cross-linker to protein (e.g., 20:1, 50:1, 100:1).
For SMCC, first react the non-reduced BSA with SMCC for 30-60 minutes at room temperature to label the primary amines.[19] Then, remove excess SMCC using a desalting column. Finally, add the reduced BSA to the SMCC-activated BSA and incubate for another 30-60 minutes.
Incubate the reactions for 2 hours at room temperature with gentle mixing.[20]
Quenching:
Stop the reactions by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
SDS-PAGE Analysis:
Mix the reaction samples with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
Run the samples on a polyacrylamide gel.
Stain the gel with Coomassie Brilliant Blue and visualize the bands.
Data Analysis:
Quantify the band intensities corresponding to monomeric BSA and cross-linked BSA species using densitometry software.
Calculate the cross-linking efficiency as the percentage of cross-linked BSA relative to the total BSA.
Experiment 2: Assessment of Cross-link Stability
This protocol evaluates the stability of the cross-linked conjugates under physiological conditions.
Protocol:
Generate cross-linked BSA for each of the three cross-linkers as described in Experiment 1.
Purify the cross-linked BSA from unreacted cross-linker and monomeric BSA using size-exclusion chromatography.
Incubate the purified cross-linked BSA conjugates in PBS (pH 7.4) at 37°C.
At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots of each sample.
Analyze the aliquots by SDS-PAGE as described previously.
Monitor for the reappearance of monomeric BSA, which would indicate cleavage of the cross-link. Quantify the intensity of the monomer band over time.
Experiment 3: In Vitro Cytotoxicity Assay
This experiment assesses the toxicity of the cross-linkers and their hydrolysis byproducts.
Protocol:
Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.
Preparation of Test Articles:
Prepare serial dilutions of each cross-linker (1-Bromo-2-(bromomethyl)butane, BS³, SMCC) in cell culture media.
Prepare solutions of the hydrolyzed cross-linkers by incubating them in media without cells for 2 hours at 37°C.
Cell Treatment:
Seed cells in a 96-well plate and allow them to adhere overnight.
Replace the media with the prepared dilutions of the test articles. Include a vehicle control (media with DMSO) and an untreated control.
Incubation: Incubate the cells for 24 or 48 hours.
Cytotoxicity Measurement:
Perform an MTT or XTT assay according to the manufacturer's instructions. These assays measure cell metabolic activity, which is correlated with cell viability.
Read the absorbance using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control.
Plot the cell viability against the concentration of the test article and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cross-linking Efficiency of Different Cross-linkers with BSA
Cross-linker
Molar Excess (Cross-linker:Protein)
% Cross-linked BSA
1-Bromo-2-(bromomethyl)butane
20:1
50:1
100:1
BS³
20:1
50:1
100:1
SMCC
20:1
50:1
100:1
Table 2: Stability of Cross-linked BSA Conjugates
Cross-linker
% Monomeric BSA after 48h incubation
1-Bromo-2-(bromomethyl)butane
BS³
SMCC
Table 3: Cytotoxicity of Cross-linkers and their Byproducts
Compound
IC₅₀ (µM)
1-Bromo-2-(bromomethyl)butane
Hydrolyzed 1-Bromo-2-(bromomethyl)butane
BS³
Hydrolyzed BS³
SMCC
Hydrolyzed SMCC
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of 1-Bromo-2-(bromomethyl)butane as a novel cross-linking agent. The proposed experiments will generate critical data on its efficiency, stability, and cytotoxicity, allowing for a direct comparison with the well-characterized commercial cross-linkers BS³ and SMCC.
Should 1-Bromo-2-(bromomethyl)butane demonstrate favorable characteristics, such as high efficiency in forming stable cross-links with acceptable cytotoxicity, it could represent a cost-effective and valuable addition to the toolbox of reagents for bioconjugation. Further studies could then explore its utility in more complex applications, such as the development of antibody-drug conjugates or the stabilization of protein complexes for structural analysis. The logical progression from this initial benchmarking is outlined below.
Caption: Future development pathway for a novel cross-linker.
By following the principles of scientific integrity and logical progression outlined in this guide, researchers can confidently assess the potential of new chemical entities in the ever-evolving field of drug development and chemical biology.
References
Yang, B., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. bioRxiv. [Link]
The Organic Chemistry Tutor. (2020). Reactivity of Alkyl Halides. YouTube. [Link]
MtoZ Biolabs. (n.d.). Steps for BS3 Crosslinking. [Link]
Moradi, R. V., et al. (2018). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology. [Link]
Bernardes, G. J., et al. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society. [Link]
Ohio State University. (n.d.). Chemical Crosslinking - Probing the interface of proteins. [Link]
PubMed. (2018). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. [Link]
Lawley, P. D., & Brookes, P. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal. [Link]
PubMed Central (PMC). (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
A Technical Guide to the Synthetic Applications of 1-Bromo-2-(bromomethyl)butane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic introduction of cyclic scaffolds is a cornerstone of molecular design, particularly in the pu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic introduction of cyclic scaffolds is a cornerstone of molecular design, particularly in the pursuit of novel therapeutic agents. Among these, the cyclobutane moiety, while less common than its five- and six-membered counterparts, offers a unique three-dimensional architecture that can profoundly influence the pharmacological properties of a molecule. This guide provides a comprehensive technical overview of 1-Bromo-2-(bromomethyl)butane, a potentially valuable yet under-documented bis-electrophilic building block for the construction of substituted cyclobutane rings and other cyclic systems.
While specific experimental data for 1-Bromo-2-(bromomethyl)butane is limited in the current body of scientific literature, this guide will leverage established principles of organic reactivity and data from analogous reagents to provide a robust framework for its potential applications. We will explore its utility in cyclization reactions, offer a detailed experimental protocol, and draw objective comparisons with more conventional alternatives.
Core Application: The Synthesis of Substituted Cyclobutanes via Intramolecular Alkylation
The primary utility of a 1,3-dihaloalkane like 1-Bromo-2-(bromomethyl)butane lies in its capacity to undergo intramolecular cyclization with a suitable nucleophile to form a four-membered ring. A classic and highly effective method for this transformation is the reaction with a soft carbon nucleophile, such as the enolate of diethyl malonate.
The Underlying Chemistry: An Intramolecular S(_N)2 Reaction
The formation of the cyclobutane ring from a 1,3-dihalide and a malonic ester derivative proceeds through a two-step sequence of intermolecular and intramolecular S(_N)2 reactions.
Intermolecular Alkylation: The first step involves the deprotonation of diethyl malonate by a strong base to form a stabilized carbanion. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1-Bromo-2-(bromomethyl)butane and displacing a bromide ion in an intermolecular S(_N)2 reaction.
Intramolecular Cyclization: The resulting intermediate still possesses an acidic proton on the α-carbon of the malonate moiety. A second equivalent of base removes this proton, generating a new carbanion. This carbanion is now positioned to attack the remaining electrophilic carbon bearing a bromine atom within the same molecule. This intramolecular S(_N)2 reaction leads to the formation of the cyclobutane ring.
Experimental Protocol: Synthesis of Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
This protocol is a representative procedure adapted from established methods for the synthesis of cyclobutane-1,1-dicarboxylic esters from 1,3-dibromopropane.[1][2]
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
Carefully add sodium metal to the ethanol to generate a solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
Add diethyl malonate to the sodium ethoxide solution and stir for 15-20 minutes at room temperature.
Add 1-Bromo-2-(bromomethyl)butane dropwise to the reaction mixture via the addition funnel.
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired diethyl 3-ethylcyclobutane-1,1-dicarboxylate.
Performance Comparison with Alternative Reagents
The selection of a bis-electrophile for the synthesis of a cyclobutane ring is critical and is primarily dictated by factors such as reactivity, cost, and the desired substitution pattern on the final product. The most common alternatives to 1-Bromo-2-(bromomethyl)butane for the synthesis of the core cyclobutane scaffold are 1,3-dibromopropane and 1,3-dichloropropane.
The Influence of the Leaving Group
The rate of an S(_N)2 reaction is highly dependent on the ability of the leaving group to depart. For the halogens, the leaving group ability follows the trend I > Br > Cl > F. This is due to the greater polarizability and the ability of the larger halide anions to stabilize the negative charge more effectively.[3]
Therefore, it is expected that reactions involving 1-Bromo-2-(bromomethyl)butane and 1,3-dibromopropane will proceed at a significantly faster rate than those with 1,3-dichloropropane under identical conditions.[3] This often translates to higher yields and the ability to use milder reaction conditions.
The Impact of Steric Hindrance
A key structural feature of 1-Bromo-2-(bromomethyl)butane that distinguishes it from 1,3-dibromopropane is the presence of an ethyl group at the C2 position. This substitution introduces steric bulk near one of the reactive centers. In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. Increased steric hindrance around the reaction center can impede this approach, thereby slowing down the reaction rate.[4][5][6][7][8]
Consequently, it is anticipated that the intramolecular cyclization step for the formation of the 3-ethylcyclobutane ring from the malonate intermediate derived from 1-Bromo-2-(bromomethyl)butane will be slower than the corresponding cyclization of the intermediate derived from the less sterically hindered 1,3-dibromopropane. This could potentially lead to lower yields or require more forcing reaction conditions.
Reagent
Chemical Formula
Molar Mass ( g/mol )
Leaving Group
Key Structural Feature
Expected Relative Reactivity in Cyclization
1-Bromo-2-(bromomethyl)butane
C₅H₁₀Br₂
229.94
Bromide
Ethyl group at C2 (Steric Hindrance)
Moderate to High
1,3-Dibromopropane
C₃H₆Br₂
201.89
Bromide
Unsubstituted propyl chain
High
1,3-Dichloropropane
C₃H₆Cl₂
112.99
Chloride
Unsubstituted propyl chain
Low
Other Potential Synthetic Applications
While the synthesis of substituted cyclobutanes is the most apparent application, the bis-electrophilic nature of 1-Bromo-2-(bromomethyl)butane opens the door to other potential synthetic transformations.
Synthesis of Heterocycles: Reaction with dinucleophiles such as primary amines, hydrazines, or thioureas could potentially lead to the formation of five- or six-membered heterocyclic rings containing nitrogen and/or sulfur atoms. The regioselectivity of such reactions would be an interesting area of investigation.
Crosslinking Agent: The presence of two reactive bromide groups suggests that 1-Bromo-2-(bromomethyl)butane could be employed as a crosslinking agent for polymers containing nucleophilic functional groups.[9]
It is important to reiterate that these are speculative applications based on the chemical structure of the molecule and would require experimental validation.
Conclusion
1-Bromo-2-(bromomethyl)butane is a promising, albeit under-explored, reagent for organic synthesis. Its primary potential lies in its use as a building block for the construction of 3-ethyl-substituted cyclobutane rings via intramolecular cyclization reactions. While the presence of two bromide leaving groups suggests good reactivity, the steric hindrance introduced by the ethyl substituent may temper its reaction rates compared to the parent 1,3-dibromopropane.
This guide provides a theoretical framework and a representative experimental protocol to encourage the exploration of 1-Bromo-2-(bromomethyl)butane in synthetic endeavors. Further research is warranted to fully elucidate its reactivity profile and to expand its applications in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalon
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]/10%3A_Substitution_and_Elimination_Reactions/10.04%3A_Effect_of_sterics_on_Sn2_reactions)
Navigating the Safe Handling of 1-Bromo-2-(bromomethyl)butane: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. 1-Bromo-2-(bromometh...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. 1-Bromo-2-(bromomethyl)butane, a halogenated aliphatic compound, presents a specific set of handling challenges that necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, grounded in established laboratory safety principles.
Understanding the Inherent Risks: A Hazard Profile
The primary concerns when working with 1-Bromo-2-(bromomethyl)butane are:
Flammability: Like many organic bromides, it is expected to be a flammable liquid and vapor.[5][8] Vapors can be heavier than air and travel to an ignition source.[5]
Corrosivity and Irritation: Direct contact can lead to skin irritation, and its vapors are likely to be irritating to the eyes and respiratory tract.[6][7]
Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.[7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-Bromo-2-(bromomethyl)butane. The following PPE is mandatory:
Engineering Controls: The First Line of Defense
All work with 1-Bromo-2-(bromomethyl)butane must be conducted within a certified chemical fume hood to control vapor inhalation.[6][7] The fume hood provides a contained and ventilated workspace, preventing the accumulation of flammable and irritating vapors in the laboratory environment.
Personal Protective Equipment: A Barrier Against Exposure
A comprehensive PPE ensemble is your last and most critical line of defense.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield
Provides 360-degree protection from splashes and vapors.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Neoprene)
Protects against skin contact and absorption.[6][9]
Body Protection
Flame-retardant laboratory coat
Shields skin and personal clothing from splashes.
Respiratory Protection
Air-purifying respirator with organic vapor cartridges
To be used in the event of a spill or when engineering controls are insufficient.[6][9]
Below is a workflow diagram illustrating the PPE selection process:
Figure 1. PPE Selection Workflow for Handling 1-Bromo-2-(bromomethyl)butane.
Adherence to a strict operational protocol is non-negotiable.
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly donned.[6][7] Have spill control materials readily accessible.
Dispensing: Use only non-sparking tools and ground all equipment to prevent static discharge, which could ignite flammable vapors.[5][7][10]
During Reaction: Keep the container tightly closed when not in use.[5][6][9] Maintain a safe working distance and avoid leaning into the fume hood.
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[7]
Disposal Plan: Managing Waste Responsibly
Proper disposal is a critical component of the chemical lifecycle and ensures environmental protection and regulatory compliance.
Waste Segregation: All waste contaminated with 1-Bromo-2-(bromomethyl)butane, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[5][9]
Container Management: The waste container should be kept closed and stored in a well-ventilated, designated waste accumulation area, away from ignition sources.[5][6]
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[5] Do not dispose of this chemical down the drain.[9]
This guide provides a foundational framework for the safe handling of 1-Bromo-2-(bromomethyl)butane. By integrating these principles into your laboratory workflow, you can significantly mitigate the associated risks and foster a culture of safety and scientific excellence.
References
Techno PharmChem. 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
Pharmaffiliates. 1-Bromo-2-(bromomethyl) butane. Retrieved from [Link]
PubChem. 1-Bromo-2-(bromomethyl)butane. Retrieved from [Link]